Citromycetin
Description
Citromycetin has been reported in Penicillium restrictum, Penicillium striatisporum, and other organisms with data available.
structure
Structure
3D Structure
Properties
IUPAC Name |
8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEPGKZPVDAVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197283 | |
| Record name | Citromycetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-60-4 | |
| Record name | Citromycetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citromycetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citromycetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Citromycetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CITROMYCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQ9JP1YA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the origin of Citromycetin
An In-depth Technical Guide on the Origin of Citromycetin
Abstract
Citromycetin is a naturally occurring polyketide first identified as a yellow pigment produced by fungi of the genus Citromyces, now classified under Penicillium.[1][2] This bioactive metabolite has since been isolated from various terrestrial and marine-derived Penicillium species, including P. frequentans, P. bilaii, and P. striatisporum.[3] Its chemical structure is a pyranobenzopyranone derivative, formally named 8,9-Dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid.[5] Biosynthetic studies utilizing isotopic labeling have confirmed its origin from the polyketide pathway, involving the condensation of seven acetate units. While its biological activity is an area of ongoing research, related polyketides exhibit a wide range of effects, including cytotoxic and antimicrobial properties.[3] This document provides a comprehensive overview of the origin, discovery, biosynthesis, and chemical nature of Citromycetin, intended for researchers in natural product chemistry and drug development.
Discovery and Fungal Origin
Citromycetin was first described as a yellow colouring matter produced by fungal species belonging to the genus Citromyces.[1] This genus was historically distinguished by its ability to produce citric acid from sugar fermentation.[1][2] However, subsequent taxonomic revisions have largely integrated these species into the genus Penicillium.[2]
Over the years, Citromycetin has been isolated from a variety of Penicillium species, indicating its distribution within this fungal genus. It has been identified in both terrestrial and marine-derived fungal strains, highlighting the diverse ecological niches of its producers.
Data Presentation: Fungal Sources of Citromycetin
The following table summarizes the known fungal species reported to produce Citromycetin.
| Fungal Species | Environment | Reference |
| Citromyces spp. | Not specified | [1][2] |
| Penicillium frequentans | Not specified | |
| Penicillium bilaii | Marine-derived (Australia) | [3] |
| Penicillium striatisporum | Terrestrial (Australia) | [3][6] |
| Penicillium bissettii | Not specified | [3] |
| Penicillium glabrum | Not specified | [3] |
| Penicillium setosum | Not specified | [3] |
| Penicillium restrictum | Not specified | [6] |
Chemical Structure
Citromycetin is a complex aromatic polyketide. Its molecular formula is C₁₄H₁₀O₇, with a molar mass of 290.227 g·mol⁻¹.[5] The formal IUPAC name for the compound is 8,9-Dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid.[5] It is also known by the synonym Frequentic acid.[6] The structure features a fused ring system, characteristic of many fungal polyketides.
Biosynthesis
The biosynthetic origin of Citromycetin has been elucidated through isotopic labeling experiments, which confirm its formation via the polyketide pathway.
Experimental Protocols: Biosynthesis Investigation in P. frequentans
A key study investigating the biosynthesis of Citromycetin involved the following general protocol:
-
Cultivation: Penicillium frequentans was cultured under conditions suitable for secondary metabolite production.
-
Precursor Feeding: The fungal cultures were supplemented with isotopically labeled precursors, specifically [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetates, as well as [2-¹⁴C]malonate.
-
Isolation: After a period of incubation, Citromycetin was extracted from the culture medium and mycelium and purified.
-
Analysis: The purified Citromycetin was analyzed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation pattern of the ¹³C-labeled acetate units. Radioactivity measurements were used to quantify the incorporation from ¹⁴C-labeled malonate.
Data Presentation: Summary of Isotopic Labeling Results
The experiments demonstrated that the Citromycetin backbone is assembled from seven intact acetate units, consistent with a polyketide origin. The incorporation of [2-¹⁴C]malonate suggested the involvement of two distinct starter units in the biosynthetic pathway.
| Labeled Precursor | Analytical Method | Key Finding | Reference |
| [1-¹³C]-, [2-¹³C]-, [1,2-¹³C₂]-acetate | ¹³C NMR | Incorporation of seven intact acetate units confirmed a polyketide biosynthesis pathway. | |
| [2-¹⁴C]malonate | Radioactivity Measurement | The distribution of radioactivity was consistent with the utilization of two starter units. |
Several potential advanced precursors, including 2,4-dihydroxy-6-methylbenzoic acid, 4,5,7-trihydroxyphthalide, and 4,7-dihydroxy-5-methyl-coumarin, were synthesized with ¹⁴C labels and fed to the culture, but none were incorporated into the final Citromycetin structure.
Mandatory Visualization: Proposed Biosynthetic Assembly
The following diagram illustrates the logical flow of the polyketide synthase (PKS) assembly line for the Citromycetin backbone, starting from acetate and malonate units.
Caption: Conceptual workflow of Citromycetin biosynthesis.
Isolation and Characterization Workflow
The process of obtaining pure Citromycetin from its fungal source for study involves multiple steps of extraction, separation, and analysis.
Experimental Protocols: General Isolation and Structure Elucidation
A typical workflow for isolating and identifying Citromycetin and related metabolites from a fungal culture, such as Penicillium bilaii, includes:
-
Fungal Cultivation: The producing strain (e.g., P. bilaii) is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The culture broth and/or mycelium are extracted with organic solvents (e.g., ethyl acetate) to partition the metabolites from the aqueous medium.
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography (e.g., over silica gel) and High-Performance Liquid Chromatography (HPLC), to separate the complex mixture into individual components.
-
Spectroscopic Analysis: The purified compound's structure is determined using a combination of detailed spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
-
Structure Confirmation: The final structure is assigned by correlating the spectroscopic data with literature values for known compounds, and through chemical derivatization or degradation studies if necessary.[3]
Mandatory Visualization: Experimental Workflow
The diagram below outlines a standard experimental workflow for the isolation and characterization of natural products like Citromycetin.
Caption: Workflow for isolation and characterization.
Biological Activity
Citromycetin is classified as a bioactive polyketide.[5] The broader class of polyketides is a rich source of compounds with diverse and potent biological activities, including antibiotic, antifungal, anticancer, and anti-inflammatory properties.[3] Specific studies on Citromycetin have reported it to be weakly cytotoxic.[3] Further investigation is required to fully characterize its biological and pharmacological profile.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Biogenetic-type total synthesis of citromycetin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Citromycetin - Wikipedia [en.wikipedia.org]
- 6. Citromycetin | C14H10O7 | CID 65029 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Citromycetin from Penicillium Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citromycetin, a bioactive polyketide, has been a subject of scientific interest since its initial discovery. Produced by various species of the fungal genus Penicillium, this natural product has demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of citromycetin. The protocols outlined herein are compiled from seminal and contemporary research, offering a practical resource for researchers in natural product chemistry, mycology, and drug discovery. The guide includes detailed experimental procedures, tabulated quantitative data for easy reference, and visualizations of the experimental workflow and biosynthetic pathway to facilitate a deeper understanding of the processes involved.
Introduction
First reported in 1931 by Hetherington and Raistrick, citromycetin is a yellow crystalline substance originally isolated from Citromyces species, which are now classified under the genus Penicillium. Subsequent research has identified citromycetin in various Penicillium species, including P. frequentans, P. bilaii, and P. striatisporum. As a polyketide, citromycetin is synthesized through the condensation of acetate units, a common biosynthetic pathway for a diverse range of secondary metabolites in fungi. The biological activities of citromycetin and its derivatives continue to be an area of active investigation, making robust and reproducible isolation protocols essential for further research and development.
This guide aims to provide the scientific community with a detailed and practical resource for the isolation and characterization of citromycetin from Penicillium cultures.
Biosynthesis of Citromycetin
Citromycetin is a classic example of a fungal polyketide, synthesized by a Type I iterative polyketide synthase (PKS). The biosynthesis involves the head-to-tail condensation of seven intact acetate units, which has been confirmed through isotopic labeling studies. The proposed biosynthetic pathway initiates with a starter acetyl-CoA unit, followed by the sequential addition of six malonyl-CoA extender units.
Caption: Proposed biosynthetic pathway of citromycetin.
Experimental Protocols
The following protocols are compiled to provide a comprehensive workflow for the isolation and purification of citromycetin from Penicillium species.
Fungal Strain and Cultivation
A reliable strain for citromycetin production is Penicillium frequentans (e.g., CMI 91914).
Protocol 3.1.1: Fungal Cultivation
-
Inoculum Preparation: Grow P. frequentans on potato dextrose agar (PDA) slants at 25-28°C for 7-10 days until significant mycelial growth and sporulation are observed.
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Liquid Culture: Prepare a sterile Czapek-Dox medium. Inoculate the liquid medium with the fungal spores from the agar slants.
-
Fermentation: Incubate the cultures at 28°C for 10-14 days in stationary flasks or in a shaker for submerged fermentation. The culture broth will typically turn a deep brown color.
Extraction of Citromycetin
Protocol 3.2.1: Solvent Extraction
-
Acidification: After the incubation period, decant the culture broth and acidify to a pH of approximately 1-2 with 50% sulfuric acid. This will cause the precipitation of a brown, flocculant material containing citromycetin.
-
Filtration: Filter the acidified broth through a bed of Celite® under vacuum to collect the precipitate.
-
Solvent Extraction: The collected precipitate and Celite® are then extracted with a suitable organic solvent such as ethyl acetate. This can be done by suspending the solid material in the solvent and stirring for several hours, followed by filtration. Repeat the extraction process 2-3 times to ensure complete recovery of the compound.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of Citromycetin
A multi-step chromatographic approach is generally required to obtain pure citromycetin.
Protocol 3.3.1: Column Chromatography
-
Initial Purification: The crude extract can be subjected to flash column chromatography on silica gel. A typical solvent system for elution is a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 7:3 v/v). Citromycetin-containing fractions can often be visualized under UV light or by staining.
-
Further Purification: Fractions enriched with citromycetin may require further purification on a Sephadex LH-20 column, eluting with methanol, to remove closely related impurities.
Protocol 3.3.2: High-Performance Liquid Chromatography (HPLC)
For final purification to obtain high-purity citromycetin, reversed-phase HPLC is recommended.
-
Column: A C18 column (e.g., 250 x 10 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution system of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is effective. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.
-
Detection: Monitor the elution at a wavelength of 254 nm or 340 nm.
-
Fraction Collection: Collect the peak corresponding to citromycetin and evaporate the solvent to yield the pure compound.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the isolation and purification of citromycetin.
Caption: Workflow for the isolation and purification of citromycetin.
Data Presentation
The following tables summarize the key quantitative data for citromycetin.
Table 1: Physicochemical and Spectroscopic Data for Citromycetin
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₇ |
| Molecular Weight | 290.23 g/mol |
| Appearance | Yellow crystalline solid |
| UV-Vis (λmax in MeOH) | 254, 340 nm |
| Mass Spectrometry (ESI-MS) | m/z 291 [M+H]⁺, 289 [M-H]⁻ |
Table 2: ¹H NMR Spectroscopic Data for Citromycetin (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.5 (approx.) | br s | 1H | -COOH |
| 10.5 (approx.) | br s | 2H | Ar-OH |
| 6.5 - 7.5 (approx.) | m | 2H | Aromatic Protons |
| 6.1 (approx.) | s | 1H | Olefinic Proton |
| 2.8 (approx.) | s | 2H | -CH₂- |
| 2.2 (approx.) | s | 3H | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.
Table 3: ¹³C NMR Spectroscopic Data for Citromycetin (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 170.0 (approx.) | -COOH |
| 160.0 - 165.0 (approx.) | Aromatic C-O |
| 140.0 - 150.0 (approx.) | Aromatic C |
| 110.0 - 130.0 (approx.) | Aromatic/Olefinic CH |
| 100.0 - 105.0 (approx.) | Aromatic C |
| 30.0 (approx.) | -CH₂- |
| 20.0 (approx.) | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.
Table 4: Typical Yield of a Related Polyketide, Citrinin, from Penicillium
| Stage of Purification | Yield (mg/L of culture) |
| Crude Extract | Varies |
| After Column Chromatography | Varies |
| Final Pure Compound (Citrinin) | ~530 |
Note: This yield is for the related compound citrinin and is provided as an estimate. The yield of citromycetin can vary significantly depending on the Penicillium strain and culture conditions.
Conclusion
This technical guide provides a detailed framework for the discovery and isolation of citromycetin from Penicillium species. By following the outlined experimental protocols and utilizing the provided quantitative data and visualizations, researchers can efficiently isolate and characterize this bioactive polyketide. The methodologies described herein are intended to be a valuable resource for the scientific community, facilitating further exploration of the chemical and biological properties of citromycetin and its potential applications in medicine and biotechnology.
An In-Depth Technical Guide to the Physical and Chemical Properties of Citromycetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citromycetin, a polyketide metabolite primarily isolated from various species of Penicillium, has garnered interest for its bioactive properties, notably its antibacterial activity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Citromycetin, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and analytical pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this natural product.
Chemical Identity and Structure
-
Systematic Name: 8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid
-
Synonyms: Frequentic acid
-
CAS Number: 478-60-4
-
Molecular Formula: C₁₄H₁₀O₇
-
Molecular Weight: 290.23 g/mol [1]
-
Chemical Structure:
-
SMILES: CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2
-
InChI: InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19)
-
Physical Properties
This section details the key physical properties of Citromycetin, crucial for its handling, formulation, and analysis.
General Characteristics
Citromycetin typically presents as a yellow solid or crystalline powder.[2]
Melting Point
The melting point of Citromycetin is reported with some variability, indicating decomposition over a range. It is noted to effervesce at 155°C and decompose between 290-300°C, with considerable antecedent blackening.[1]
Solubility
Citromycetin exhibits solubility in a range of organic solvents but has limited solubility in water.[3] Quantitative solubility data is summarized in the table below.
Table 1: Quantitative Physical Properties of Citromycetin
| Property | Value | Notes |
| Appearance | Yellow solid | [2] |
| Melting Point | Effervescence at 155°C, decomposes at 290-300°C | [1] |
| Solubility | ||
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
| Water | Limited solubility/Sparingly soluble | [1][3] |
| Aqueous Sodium Carbonate | Readily soluble | [1] |
| Chloroform | Sparingly soluble | [1] |
| Benzene | Insoluble | [1] |
| Hexane | Insoluble | [1] |
Chemical Properties and Spectral Data
This section outlines the chemical characteristics and provides an overview of the spectral data essential for the identification and structural elucidation of Citromycetin.
Stability
Citromycetin is reported to be stable to both acid and alkali at 100°C.[1]
Spectral Data
Comprehensive spectral analysis is fundamental for the unambiguous identification of Citromycetin.
Table 2: Summary of Spectral Data for Citromycetin
| Technique | Key Features |
| UV-Vis Spectroscopy | Data not available in the search results. |
| Infrared (IR) Spectroscopy | Data not available in the search results. |
| ¹H NMR Spectroscopy | Data not available in the search results. |
| ¹³C NMR Spectroscopy | A ¹³C NMR spectrum is available on PubChem, but detailed peak assignments are not provided.[4] |
| Mass Spectrometry (LC-MS) | Precursor m/z: 289.0354 [M-H]⁻. Key fragment: 245.0455.[4] |
Experimental Protocols
This section provides detailed methodologies for the determination of the key physical and chemical properties of Citromycetin, based on standard laboratory practices.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of Citromycetin.
Materials:
-
Citromycetin sample (finely powdered)
-
Melting point capillary tubes (one end sealed)
-
Melting point apparatus or Thiele tube setup
-
Thermometer
-
Heating medium (silicone oil or similar)
Procedure:
-
A small amount of the finely powdered Citromycetin is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath.
-
The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Determination of Solubility (Shake-Flask Method)
Objective: To quantitatively determine the solubility of Citromycetin in various solvents.
Materials:
-
Citromycetin
-
A range of solvents (e.g., water, ethanol, DMSO)
-
Small vials or flasks with secure caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
An excess amount of Citromycetin is added to a known volume of the solvent in a vial.
-
The vial is securely capped and placed in a shaking incubator set at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, the suspension is centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent.
-
The concentration of Citromycetin in the diluted supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The solubility is then calculated and expressed in mg/mL.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To develop a method for the separation and quantification of Citromycetin.
Instrumentation:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Suggested Method Parameters (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV-Vis spectrum of Citromycetin (requires determination).
-
Injection Volume: 10 µL.
Workflow:
Caption: A generalized workflow for the HPLC analysis of Citromycetin.
Biological Context and Signaling Pathways
Biosynthesis
Citromycetin is a polyketide, a class of secondary metabolites produced by a wide range of organisms, including fungi.[5] The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that resembles fatty acid synthesis. While the specific enzymatic pathway for Citromycetin has not been fully elucidated in the provided search results, it is known to be derived from a polyketide precursor. The biosynthesis of the related compound, citrinin, involves a non-reducing polyketide synthase (nrPKS) and a series of tailoring enzymes, including oxidases and reductases, which provides a likely model for Citromycetin's formation.
Caption: A simplified schematic of the polyketide biosynthesis pathway leading to Citromycetin.
Antibacterial Mechanism of Action (Hypothesized)
Citromycetin is known to possess antibacterial activity.[3] While the precise signaling pathways affected by Citromycetin are not yet fully understood, flavonoids, a broad class of compounds to which Citromycetin is related, are known to exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, and interference with bacterial signaling pathways.
Caption: Hypothesized antibacterial mechanisms of action for Citromycetin.
Conclusion
This technical guide has synthesized the available information on the physical and chemical properties of Citromycetin. While foundational data on its identity, structure, and qualitative solubility are established, there remain significant opportunities for further research. Specifically, detailed quantitative analysis of its solubility in a broader range of solvents, comprehensive spectral characterization (¹H NMR, ¹³C NMR with assignments, UV-Vis, and IR), and elucidation of its specific biosynthetic pathway and antibacterial mechanism of action will be crucial for advancing its potential applications in drug development and other scientific fields. This document serves as a starting point for such future investigations.
References
Citromycetin: A Comprehensive Technical Guide to a Polyketide Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citromycetin is a naturally occurring polyketide metabolite produced by various species of fungi, most notably from the Penicillium and Citromyces genera. First isolated in the early 20th century, this yellow crystalline compound, also known as frequentic acid, has garnered interest for its characteristic antibacterial activity, particularly against Gram-positive bacteria. As a member of the vast and structurally diverse polyketide family, citromycetin's biosynthesis is a fascinating example of fungal secondary metabolism, involving the iterative condensation of acetate units by a polyketide synthase (PKS) mega-enzyme. This technical guide provides an in-depth overview of citromycetin, encompassing its chemical and physical properties, a detailed exploration of its biosynthetic pathway, comprehensive experimental protocols for its isolation, characterization, and biological evaluation, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery, facilitating further investigation into the therapeutic potential of citromycetin and its derivatives.
Introduction
Fungal secondary metabolites represent a rich and historically significant source of bioactive compounds, with many serving as the basis for essential medicines. Among these, polyketides are a prominent class of natural products synthesized by multidomain enzymes known as polyketide synthases (PKSs). Citromycetin (C₁₄H₁₀O₇) is a classic example of a fungal polyketide, produced by species such as Penicillium frequentans, P. vesiculosum, and various Citromyces species.[1] Its chemical structure is characterized by a pyranobenzopyran core. The primary biological activity associated with citromycetin is its antibacterial action against Gram-positive bacteria.[2] This guide aims to consolidate the current knowledge on citromycetin, providing a technical resource for the scientific community.
Chemical and Physical Properties
Citromycetin is a yellow crystalline substance with a molecular formula of C₁₄H₁₀O₇ and a molecular weight of approximately 290.23 g/mol .[1][3] It is sparingly soluble in water and chloroform, but freely soluble in ethanol and aqueous sodium carbonate solutions.[1] The compound is noted for its stability in acidic and alkaline conditions, even at elevated temperatures.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₇ | [2][3] |
| Molecular Weight | 290.23 g/mol | [1][3] |
| Appearance | Yellow crystals | [1] |
| CAS Number | 478-60-4 | [1][2] |
| IUPAC Name | 8,9-dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid | [1] |
| Solubility | Freely soluble in ethanol and aqueous sodium carbonate; sparingly soluble in water and chloroform; insoluble in benzene and hexane. | [1] |
Biosynthesis of Citromycetin
The biosynthesis of citromycetin follows a typical polyketide pathway, originating from the condensation of acetyl-CoA and malonyl-CoA units. Isotopic labeling studies using ¹³C and ¹⁴C-labeled precursors have confirmed that the citromycetin backbone is assembled from seven intact acetate units.[4] The process is catalyzed by a Type I iterative polyketide synthase (PKS).
The proposed biosynthetic pathway begins with a starter unit, likely acetyl-CoA, which is extended by six molecules of malonyl-CoA. The growing polyketide chain undergoes a series of cyclization and modification reactions, which are orchestrated by the various domains of the PKS enzyme, to ultimately yield the characteristic pyranobenzopyran structure of citromycetin.
Experimental Protocols
Isolation of Citromycetin from Penicillium frequentans
This protocol is adapted from the isolation of polyketides from Penicillium species.
4.1.1. Fungal Cultivation
-
Prepare a suitable liquid culture medium, such as Czapek-Dox broth.
-
Inoculate the sterile medium with a spore suspension or mycelial plugs of a citromycetin-producing strain of Penicillium frequentans.
-
Incubate the culture flasks at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.
4.1.2. Extraction
-
After the incubation period, separate the mycelial biomass from the culture broth by filtration.
-
Acidify the culture filtrate to a pH of 3-4 with a suitable acid (e.g., 2M HCl).
-
Extract the acidified filtrate multiple times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
4.1.3. Purification
-
Subject the crude extract to column chromatography using silica gel.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing citromycetin.
-
Further purify the pooled fractions by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure citromycetin.
Characterization of Citromycetin
The structure of the isolated citromycetin should be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will show the characteristic absorption maxima of the chromophore in the citromycetin molecule.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of citromycetin can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.
-
Prepare a stock solution of citromycetin in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the citromycetin stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria and medium, no citromycetin) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of citromycetin that completely inhibits visible bacterial growth.
Biological Activity
The primary reported biological activity of citromycetin is its antibacterial effect against Gram-positive bacteria. While specific quantitative data is limited in the readily available literature, one study indicated that citromycetin was not active when tested against Staphylococcus aureus and Bacillus subtilis at concentrations less than 10 µg/mL.[5] Further research is needed to establish a comprehensive profile of its antibacterial spectrum and potency.
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | >10 | [5] |
| Bacillus subtilis | >10 | [5] |
| Enterococcus faecalis | Data not available |
Conclusion
Citromycetin remains a noteworthy example of a fungal polyketide with established antibacterial properties. This guide has provided a detailed overview of its chemical nature, biosynthetic origins, and methods for its study. While its antibacterial potency may not rival that of clinically established antibiotics, its unique chemical scaffold could serve as a starting point for the development of novel antibacterial agents through medicinal chemistry efforts. Further investigation into its precise mode of action, the elucidation of the complete enzymatic machinery of its biosynthesis, and a more thorough evaluation of its biological activity against a broader panel of pathogens are warranted to fully unlock the potential of this fungal metabolite. The detailed protocols and structured data presented herein are intended to provide a solid foundation for such future research endeavors.
References
In-Depth Technical Guide to the Antibacterial Spectrum of Activity for Citromycetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of the fungal metabolite, Citromycetin. The document is structured to provide readily accessible quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action to support further research and development efforts.
Core Data Presentation
The antibacterial activity of Citromycetin has been evaluated against a variety of bacterial strains. The following table summarizes the available quantitative data on its in vitro efficacy, primarily expressed as Minimum Inhibitory Concentration (MIC) values.
| Bacterial Species | Gram Stain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Cocci | 64[1] |
| Vibrio cholerae | Gram-Negative | Bacilli | 64[1] |
| Shigella flexneri | Gram-Negative | Bacilli | 64[1] |
Experimental Protocols
To ensure reproducibility and standardization of antibacterial susceptibility testing for Citromycetin, detailed protocols for two common methods are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Sterile 96-well microtiter plates
-
Citromycetin stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and tips
-
Incubator
Procedure:
-
Preparation of Citromycetin Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the Citromycetin stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Citromycetin in which there is no visible growth (i.e., the first clear well).
-
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Paper disks impregnated with a known concentration of Citromycetin
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps, place the Citromycetin-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to Citromycetin based on standardized interpretive charts.
-
Mandatory Visualizations
Experimental Workflow for Antibacterial Spectrum Determination
The following diagram illustrates the general workflow for assessing the antibacterial spectrum of a test compound like Citromycetin.
Hypothetical Mechanism of Action: Interference with Bacterial Processes
While the specific molecular targets and signaling pathways affected by Citromycetin are not yet fully elucidated, the following diagram presents a generalized model of how an antibacterial compound might exert its effects.
References
Citromycetin's Activity Against Gram-Positive Bacteria: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citromycetin, a fungal metabolite, has demonstrated inhibitory activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of citromycetin's antibacterial properties. Due to the scarcity of publicly available data, this paper also explores the plausible mechanisms of action based on its structural similarity to the xanthone class of antibiotics. This document summarizes the available quantitative data, details relevant experimental protocols for assessing antibacterial activity, and presents hypothesized signaling pathways and mechanisms of action through descriptive diagrams.
Introduction to Citromycetin
Citromycetin is a naturally occurring antibiotic produced by fungi of the Penicillium and Citromyces genera.[1] Its chemical formula is C₁₄H₁₀O₇, and it possesses a pyranobenzopyran structure, which is a core component of the broader xanthone class of compounds.[1][2] While initial studies have confirmed its activity against Gram-positive bacteria, extensive research into its full spectrum of activity and mechanism of action is not widely published.[3] This guide aims to consolidate the existing information and provide a framework for future research and development.
Quantitative Data on Antibacterial Activity
The publicly available quantitative data on the antibacterial activity of citromycetin is sparse. The most definitive data point found is its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of Citromycetin against Staphylococcus aureus
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 64 |
Note: This data is based on limited available literature. Further studies are required to establish a comprehensive antibacterial profile of citromycetin against a wider range of Gram-positive bacteria.
Experimental Protocols for Determining Antibacterial Activity
Standardized methods are crucial for evaluating the efficacy of antimicrobial agents. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), a key metric in assessing antibacterial activity.
Agar Dilution Method
The agar dilution method is a reference standard for MIC determination.[3][4]
Protocol:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of citromycetin in a suitable solvent (e.g., ethanol, methanol, DMF, or DMSO) at a high concentration (e.g., 10 mg/mL).[1]
-
Serial Dilution: Perform a series of twofold dilutions of the antibiotic stock solution to create a range of concentrations.
-
Incorporation into Agar: Add a defined volume of each antibiotic dilution to molten Mueller-Hinton agar at 45-50°C. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.[4]
Broth Microdilution Method
The broth microdilution method is a widely used, high-throughput alternative for MIC testing.
Protocol:
-
Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of citromycetin in Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic in which there is no visible growth (i.e., no turbidity) in the well.
Experimental workflow for MIC determination.
Hypothesized Mechanism of Action of Citromycetin
Due to the lack of direct studies on the mechanism of action of citromycetin, a putative mechanism is proposed based on its structural similarity to xanthone antibiotics. Xanthones are known to exhibit multifaceted antibacterial activities, often targeting multiple cellular processes.[4][5]
The proposed mechanisms for citromycetin's activity against Gram-positive bacteria include:
-
Disruption of Cell Wall Integrity: Xanthones can interfere with the synthesis of the bacterial cell wall.[5] This may involve the inhibition of key enzymes responsible for peptidoglycan synthesis or interaction with cell wall components like lipoteichoic acid.[5]
-
Inhibition of DNA Replication: Some xanthone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5] By binding to this enzyme, they can prevent the supercoiling and uncoiling of DNA, leading to a halt in replication and ultimately cell death.
Hypothesized mechanisms of citromycetin action.
Putative Signaling Pathway Interference
Based on the hypothesized inhibition of DNA gyrase, a key enzyme in DNA replication, the following diagram illustrates the potential disruption of this critical cellular process by citromycetin.
Hypothesized DNA gyrase inhibition pathway.
Conclusion and Future Directions
Citromycetin presents a potential, yet underexplored, avenue for the development of new antibiotics against Gram-positive bacteria. The current body of knowledge is limited, highlighting a significant need for further research. Future studies should focus on:
-
Comprehensive MIC Profiling: Determining the MIC of citromycetin against a broad panel of clinically relevant Gram-positive pathogens, including resistant strains such as MRSA and VRE.
-
Mechanism of Action Elucidation: Conducting detailed studies to definitively identify the molecular target(s) and mechanism(s) of action of citromycetin.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of citromycetin in animal models of infection.
A deeper understanding of citromycetin's antibacterial properties will be instrumental in assessing its potential as a future therapeutic agent in the fight against antimicrobial resistance.
References
- 1. Citromycetin [drugfuture.com]
- 2. Citromycetin | C14H10O7 | CID 65029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Citromycetin: A Technical Overview of its Molecular Properties and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics and biosynthetic pathway of Citromycetin, a polyketide metabolite with known biological activities.
Core Molecular Data
Citromycetin is a naturally occurring compound produced by various species of Penicillium.[1] Its fundamental molecular properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₇ | [1][2][3][4] |
| Molecular Weight | 290.23 g/mol | [1][4][5] |
| Alternate Name | Frequentic acid | [1][2] |
| CAS Number | 478-60-4 | [1][2][3] |
Biosynthesis of Citromycetin
The biosynthesis of Citromycetin proceeds through the polyketide pathway. Experimental evidence from labeling studies has demonstrated that its carbon skeleton is derived from the head-to-tail condensation of seven intact acetate units.
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed pathway for the formation of the Citromycetin backbone from acetate precursors.
Proposed biosynthetic pathway of Citromycetin via polyketide synthesis.
Experimental Protocols
Elucidation of the Biosynthetic Pathway
The determination of the polyketide origin of Citromycetin typically involves isotopic labeling studies. A general methodology is outlined below.
Objective: To confirm the incorporation of acetate units into the Citromycetin backbone.
Materials:
-
Culture of a Citromycetin-producing fungus (e.g., Penicillium frequentans).
-
Defined culture medium.
-
¹³C-labeled sodium acetate (e.g., [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate).
-
Standard solvents for extraction and chromatography.
-
NMR spectrometer.
Procedure:
-
Culturing: Inoculate the fungal strain into a suitable liquid culture medium.
-
Precursor Feeding: After an initial growth period, introduce the ¹³C-labeled sodium acetate to the culture.
-
Incubation: Continue the fermentation for a period that allows for the production and accumulation of Citromycetin.
-
Extraction: At the end of the fermentation, harvest the mycelium and/or culture broth. Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify Citromycetin from the crude extract using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
NMR Analysis: Acquire the ¹³C NMR spectrum of the purified, labeled Citromycetin.
-
Data Interpretation: Compare the ¹³C NMR spectrum of the labeled Citromycetin with that of an unlabeled standard. Enhanced signals in the spectrum of the labeled compound will indicate the positions of ¹³C incorporation from the acetate precursor, thereby elucidating the folding pattern of the polyketide chain.
References
- 1. Biosynthesis of citromycetin: incorporation of [1-13C]-, [2-13C]-, and [1,2-13C2]acetates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An investigation of the biosynthesis of citromycetin in Penicillium frequentans using 13C- and 14C-labelled precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of Citromycetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Citromycetin, a polyketide antibiotic. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of poorly water-soluble compounds like Citromycetin.
Introduction to Citromycetin
Citromycetin (CAS Number: 478-60-4) is a bioactive polyketide that has been isolated from various species of Penicillium.[1] It is known to be active against Gram-positive bacteria.[2] Its chemical formula is C₁₄H₁₀O₇, with a molecular weight of approximately 290.22 g/mol .[3] Understanding the solubility profile of Citromycetin is crucial for its potential development as a therapeutic agent, as solubility significantly impacts bioavailability and formulation strategies.[4]
Qualitative Solubility Profile
Published data and supplier information consistently indicate the following solubility characteristics for Citromycetin:
Table 1: Qualitative Solubility of Citromycetin in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble[2][5] |
| Dimethyl sulfoxide (DMSO) | Soluble[2][5] |
| Ethanol | Soluble[2][5] |
| Methanol | Soluble[2][5] |
| Water | Limited solubility[2] |
This table summarizes the available qualitative data. No specific quantitative values (e.g., mg/mL) for the solubility of Citromycetin in these solvents have been reported in the reviewed literature.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the aqueous and non-aqueous solubility of a poorly water-soluble compound like Citromycetin. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for equilibrium solubility measurements.[6]
3.1. Materials and Equipment
-
Citromycetin (as a solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The general workflow for determining the equilibrium solubility is depicted below.
Caption: Experimental workflow for determining the equilibrium solubility of Citromycetin.
3.3. Detailed Steps
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Citromycetin to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
To each vial, add a precise volume of the desired solvent. For aqueous solubility, it is recommended to use buffers at different physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-dependent solubility.[7]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance).
-
Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this typically requires 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[7]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
-
Carefully collect the supernatant (the saturated solution) using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate with the same solvent.
-
Analyze the concentration of Citromycetin in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared using known concentrations of Citromycetin to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of Citromycetin in the original undiluted filtrate based on the dilutions and the calibration curve. This concentration represents the equilibrium solubility of Citromycetin in the tested solvent at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Logical Flow of Solubility Testing
The decision-making process in a solubility testing workflow involves a series of logical steps to ensure accurate and reliable data generation.
Caption: Logical workflow for a solubility determination experiment.
Conclusion
While quantitative solubility data for Citromycetin remains elusive in the current body of scientific literature, its qualitative solubility in common organic solvents is established. For researchers and drug development professionals, the provided generalized experimental protocol offers a robust framework for determining the precise solubility of Citromycetin under various conditions. Such data is indispensable for advancing the preclinical and formulation development of this promising natural product. The generation of accurate solubility data will be a critical step in unlocking the full therapeutic potential of Citromycetin.
References
Citromycetin: A Comprehensive Technical Guide to its Natural Sources and Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citromycetin is a polyketide metabolite of fungal origin that has garnered interest within the scientific community due to its bioactive properties. As a member of the pyranonaphthoquinone class of compounds, it shares structural similarities with other biologically active natural products. This technical guide provides an in-depth overview of the natural sources of Citromycetin, the microorganisms known to produce it, and detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, microbial biotechnology, and the development of novel therapeutic agents.
Natural Sources and Producing Organisms
Citromycetin is exclusively known to be produced by various species of filamentous fungi, primarily belonging to the genus Penicillium. These fungi have been isolated from a diverse range of terrestrial and marine environments, highlighting the widespread distribution of Citromycetin-producing strains. While a comprehensive comparative analysis of production yields is limited by the lack of standardized reporting in the literature, a number of Penicillium species have been definitively identified as producers.
| Producing Organism | Environment/Source | Reference(s) |
| Penicillium frequentans | Terrestrial | |
| Penicillium restrictum | Not specified | |
| Penicillium striatisporum | Terrestrial | [1][2] |
| Penicillium bilaii | Marine-derived | [1] |
| Penicillium bissettii | Terrestrial (tree roots) | [3] |
| Penicillium glabrum | Terrestrial (sheep dung) | [4] |
| Penicillium setosum | Not specified | [1] |
| Penicillium sp. | Endophytic fungus from Garcinia nobilis | [5] |
Biosynthesis of Citromycetin
Citromycetin is biosynthesized via the polyketide pathway, a major route for the formation of secondary metabolites in fungi. The biosynthesis is initiated by a large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS). While the specific gene cluster for Citromycetin has not been fully elucidated, its biosynthesis is thought to proceed through a pathway analogous to that of the structurally related mycotoxin, citrinin.
The proposed biosynthetic pathway begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA by the NR-PKS. This process involves a series of decarboxylative Claisen condensations to elongate the polyketide chain. Following the formation of the polyketide backbone, a series of tailoring enzymes, including cyclases, oxidoreductases, and methyltransferases, modify the intermediate to yield the final Citromycetin structure.
Experimental Protocols
Fungal Cultivation for Citromycetin Production
This protocol is a general guideline for the cultivation of Penicillium species for the production of Citromycetin. Optimization of media components and culture conditions is recommended for each specific strain.
1. Fungal Strain and Inoculum Preparation:
-
Obtain a pure culture of a Citromycetin-producing Penicillium species (e.g., P. frequentans, P. glabrum).
-
Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25-28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by flooding the agar plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
2. Fermentation:
-
Prepare a liquid fermentation medium. A suitable medium is Czapek-Dox broth, but other media can be tested for optimal production.
-
Dispense the medium into Erlenmeyer flasks (e.g., 100 mL of medium in a 250 mL flask).
-
Inoculate the flasks with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 14-21 days.
Isolation and Purification of Citromycetin
This protocol is adapted from the isolation of polyketides from Penicillium species.[3]
1. Extraction:
-
After the fermentation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.
-
Acidify the culture filtrate to approximately pH 3 with a suitable acid (e.g., 1M HCl).
-
Extract the acidified filtrate multiple times with an equal volume of an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.
-
Pool the fractions containing Citromycetin.
-
For final purification, subject the enriched fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
Quantitative Analysis of Citromycetin by HPLC
1. Sample Preparation:
-
Dissolve a known amount of the purified Citromycetin or the crude extract in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of Citromycetin (to be determined by UV-Vis spectrophotometry).
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a standard curve using a purified Citromycetin standard of known concentrations.
-
Plot the peak area against the concentration to generate a linear regression curve.
-
Quantify the amount of Citromycetin in the samples by interpolating their peak areas on the standard curve.
Conclusion
Citromycetin represents a promising natural product with potential applications in drug development. This guide has summarized the known fungal producers of Citromycetin, primarily within the Penicillium genus, and provided a framework for its production, isolation, and quantification. Further research is warranted to explore the full biosynthetic potential of these organisms, optimize fermentation conditions to enhance yields, and fully characterize the pharmacological properties of Citromycetin. The methodologies and information presented here are intended to facilitate these future investigations and accelerate the translation of this natural product into valuable applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillium striatisporum [medbox.iiab.me]
- 3. Antimicrobial Polyketide Metabolites from Penicillium bissettii and P. glabrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Citromycetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citromycetin is a polyketide metabolite produced by several species of fungi belonging to the genus Penicillium, including Penicillium frequentans, Penicillium roseopurpureum, and certain endophytic strains. As a member of the polyketide family, citromycetin has garnered interest for its potential biological activities, which are reported to span antibacterial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the currently available scientific literature on the biological activities of citromycetin, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Antibacterial Activity
Citromycetin has demonstrated selective antibacterial activity against specific pathogenic bacteria. Notably, studies have reported its efficacy against Vibrio cholerae and Shigella flexneri.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC Range (µg/mL) |
| Vibrio cholerae | 0.5 - 128 |
| Shigella flexneri | 0.5 - 128 |
It is important to note that citromycetin has been reported to be inactive against other bacterial species, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Acinetobacter sp., at concentrations below 10 µg/mL, suggesting a targeted spectrum of activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of citromycetin against susceptible bacterial strains is typically determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Citromycetin Stock Solution: A stock solution of citromycetin is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the citromycetin stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the compound.
-
Bacterial Inoculum Preparation: The test bacterium is cultured overnight, and the inoculum is prepared by adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of citromycetin that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells. Positive and negative controls (wells with bacteria and no compound, and wells with medium only, respectively) are included to ensure the validity of the assay.
Experimental workflow for MIC determination.
Anticancer Activity
While the broader class of polyketides is known for its anticancer potential, specific quantitative data on the cytotoxic effects of citromycetin against cancer cell lines are limited in the currently available literature. Further research is required to fully elucidate its anticancer properties.
Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of citromycetin against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of citromycetin, typically in a serial dilution, for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of citromycetin is an area of interest, however, specific studies detailing its mechanisms of action and quantitative effects on inflammatory markers are not yet widely available.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
The anti-inflammatory activity of citromycetin can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
-
Cell Culture and Stimulation: RAW 264.7 cells are cultured in 96-well plates and then stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of varying concentrations of citromycetin.
-
Incubation: The cells are incubated for 24 hours to allow for the production of NO.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader.
-
Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the citromycetin-treated wells to that in the LPS-stimulated control wells.
Signaling Pathways
Currently, there is a lack of specific research identifying the direct molecular targets and signaling pathways modulated by citromycetin. Given the known mechanisms of other anti-inflammatory and anticancer compounds, a potential area of investigation for citromycetin would be its effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.
Hypothetical inhibition of the NF-κB pathway by citromycetin.
Conclusion
Citromycetin is a fungal metabolite with demonstrated selective antibacterial activity. While its potential as an anticancer and anti-inflammatory agent is suggested by its chemical class, there is a clear need for further in-depth research to quantify these activities and elucidate the underlying molecular mechanisms. The experimental protocols and hypothetical signaling pathway outlined in this guide provide a framework for future investigations into the therapeutic potential of this promising natural product.
Unraveling the Polyketide Architecture of Citromycetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citromycetin, a bioactive secondary metabolite produced by several species of the fungus Penicillium, has garnered interest for its potential biological activities. This technical guide provides an in-depth exploration of the polyketide nature of citromycetin. Through a comprehensive review of existing literature, this document outlines the experimental evidence establishing its biosynthetic origins, proposes a plausible enzymatic pathway for its formation, and details the experimental methodologies crucial for its study. Quantitative data from related fungal polyketide production are presented to offer a comparative context. Furthermore, this guide provides detailed experimental protocols and mandatory visualizations to facilitate a deeper understanding and further investigation into this fascinating molecule.
Introduction to Citromycetin
Citromycetin (C₁₄H₁₀O₇) is a yellow crystalline solid belonging to the pyranonaphthoquinone class of compounds. First isolated from Penicillium frequentans (now reclassified as Penicillium glabrum), it has also been identified in other Penicillium species. Its chemical structure is characterized by a dihydroxynaphthalene core fused to a γ-pyrone ring. The biological activities of citromycetin are an area of ongoing research, with its polyketide origin suggesting a potential for bioengineering and the development of novel derivatives.
Table 1: Chemical and Physical Properties of Citromycetin
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₇ |
| Molar Mass | 290.23 g/mol |
| Appearance | Yellow crystalline solid |
| IUPAC Name | 8,9-dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][1]benzopyran-10-carboxylic acid |
| CAS Number | 478-60-4 |
The Polyketide Nature of Citromycetin: Experimental Evidence
The biosynthesis of citromycetin has been demonstrated to proceed via the polyketide pathway through isotopic labeling studies. These experiments are fundamental in elucidating the origin of the carbon backbone of natural products.
Isotopic Labeling Studies
Seminal work on the biosynthesis of citromycetin in Penicillium frequentans involved feeding the fungus with ¹³C and ¹⁴C-labeled precursors. The analysis of the resulting citromycetin molecules via Nuclear Magnetic Resonance (NMR) spectroscopy and radioactivity measurements revealed the incorporation pattern of these labels.
Key findings from these studies include:
-
Acetate Incorporation: Experiments with [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetates demonstrated that the citromycetin backbone is constructed from seven intact acetate units. This head-to-tail condensation of acetate units is a hallmark of polyketide biosynthesis.
-
Two Starter Units: The distribution of radioactivity following the incorporation of [2-¹⁴C]-malonate was consistent with the utilization of two starter units in the initiation of the polyketide chain. This is a unique and critical feature of citromycetin's biosynthesis.
Proposed Biosynthetic Pathway of Citromycetin
Based on the experimental evidence, a plausible biosynthetic pathway for citromycetin can be proposed. This pathway involves a Type I iterative Polyketide Synthase (PKS), a large multifunctional enzyme common in fungi.
Diagram 1: Proposed Biosynthetic Pathway of Citromycetin
Caption: A proposed pathway for citromycetin biosynthesis involving two starter units and subsequent tailoring reactions.
The proposed pathway initiates with the loading of two distinct starter units onto the PKS. While one is likely the common starter acetyl-CoA, the nature of the second starter unit requires further investigation but is proposed to be malonyl-CoA which undergoes decarboxylation. Following initiation, the polyketide chain is extended by the addition of five malonyl-CoA extender units. The resulting linear heptaketide intermediate then undergoes a series of tailoring reactions, including cyclization, aromatization, and oxidative modifications, catalyzed by tailoring enzymes likely encoded in the same gene cluster as the PKS, to yield the final citromycetin structure.
The Citromycetin Biosynthetic Gene Cluster: A Bioinformatic Approach
While the biosynthetic gene cluster (BGC) for citromycetin has not yet been experimentally characterized, a bioinformatic approach can be employed to identify candidate clusters in the genomes of producing organisms. The genome of Penicillium glabrum contains numerous PKS genes.[2] A candidate BGC for citromycetin would be expected to encode a Type I iterative PKS with domains for ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), along with genes for tailoring enzymes such as cyclases, oxygenases, and reductases. The organization of the citrinin biosynthetic gene cluster in other Penicillium species can serve as a valuable template for identifying a potential citromycetin cluster.[3][4]
Diagram 2: A Representative Fungal Polyketide Synthase (PKS) Gene Cluster
Caption: A generalized schematic of a fungal PKS gene cluster.
Quantitative Data on Polyketide Production in Penicillium
Table 2: Production Titers of Various Polyketides from Penicillium Species
| Polyketide | Producing Organism | Production Titer | Reference |
| Citrinin | Penicillium citrinum | 9.62 g/L | [5] |
| Compactin | Penicillium citrinum | 456 mg/L | [6] |
| Mycophenolic Acid | Penicillium glabrum | 1079 mg/L | [7] |
| Ergot Alkaloids | Penicillium citrinum | 35.60 mg/mL | [8] |
These values highlight the significant metabolic capacity of Penicillium species for producing secondary metabolites and suggest that the production of citromycetin could potentially be optimized to similar levels.
Detailed Experimental Protocols
The following protocols provide a framework for the investigation of citromycetin biosynthesis.
Protocol for ¹³C-Labeling and Extraction of Citromycetin
Objective: To label citromycetin with ¹³C-acetate for biosynthetic studies.
Materials:
-
Penicillium glabrum (or P. frequentans) culture
-
Potato Dextrose Agar (PDA) plates
-
Czapek-Dox broth
-
[1-¹³C]-sodium acetate
-
Sterile water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Inoculation: Inoculate a PDA plate with P. glabrum and incubate at 25°C for 7-10 days until sporulation.
-
Spore Suspension: Harvest spores by adding sterile water to the plate and gently scraping the surface. Adjust the spore concentration to 1 x 10⁶ spores/mL.
-
Fermentation: Inoculate 100 mL of Czapek-Dox broth with 1 mL of the spore suspension. Incubate at 25°C with shaking at 150 rpm for 3 days.
-
Labeling: After 3 days of growth, add a sterile solution of [1-¹³C]-sodium acetate to a final concentration of 1 g/L.
-
Continued Fermentation: Continue the incubation for another 7-10 days.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing ¹³C-labeled citromycetin.
-
Protocol for NMR Analysis of ¹³C-Labeled Citromycetin
Objective: To determine the ¹³C-labeling pattern in citromycetin.
Materials:
-
¹³C-labeled citromycetin extract
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (at least 400 MHz)
Procedure:
-
Sample Preparation: Dissolve the crude extract in DMSO-d₆ and transfer to an NMR tube.
-
NMR Acquisition: Acquire a ¹³C NMR spectrum. Key parameters to set include:
-
Pulse program: A standard single-pulse ¹³C experiment with proton decoupling.
-
Spectral width: Sufficient to cover the entire range of carbon chemical shifts (0-220 ppm).
-
Relaxation delay: 2-5 seconds to ensure full relaxation of the carbon nuclei.
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio (this will depend on the concentration of citromycetin).
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phase correction, and baseline correction).
-
Compare the ¹³C NMR spectrum of the labeled citromycetin with that of an unlabeled standard to identify the enriched carbon atoms.
-
Integrate the signals of the enriched carbons to determine the relative incorporation of the ¹³C label.
-
Diagram 3: Experimental Workflow for Isotopic Labeling Studies
Caption: A streamlined workflow for isotopic labeling experiments to study polyketide biosynthesis.
Conclusion and Future Directions
The polyketide nature of citromycetin is well-established through isotopic labeling studies, which have revealed its origin from seven acetate units and the involvement of two starter units. While a definitive biosynthetic gene cluster and a fully elucidated enzymatic pathway remain to be experimentally verified, the information presented in this guide provides a strong foundation for future research. The proposed biosynthetic pathway and the comparative data on polyketide production in Penicillium offer valuable starting points for further investigation. Future work should focus on the identification and characterization of the citromycetin biosynthetic gene cluster, the heterologous expression of the PKS and tailoring enzymes to confirm their functions, and the optimization of fermentation conditions to enhance the production of this intriguing natural product. Such studies will not only deepen our understanding of fungal polyketide biosynthesis but also pave the way for the development of novel citromycetin derivatives with potential applications in medicine and biotechnology.
References
- 1. Several secondary metabolite gene clusters in the genomes of ten Penicillium spp. raise the risk of multiple mycotoxin occurrence in chestnuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic Analyses of Penicillium Species Have Revealed Patulin and Citrinin Gene Clusters and Novel Loci Involved in Oxylipin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. Regulation of Secondary Metabolism in the Penicillium Genus [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Ergot Alkaloids Production from Penicillium citrinum Employing Response Surface Methodology Technique - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Citromycetin for Novel Bioactivities: A Technical Guide
Abstract
Citromycetin, a polyketide produced by various Penicillium species, has been historically recognized for its antibacterial properties, primarily against Gram-positive bacteria.[1] However, the full spectrum of its bioactivities remains largely unexplored. This technical guide provides a comprehensive framework for the initial screening of Citromycetin to uncover novel therapeutic potentials. We present a tiered experimental workflow, detailed protocols for a suite of in vitro bioassays, and an exploration of key signaling pathways that may be modulated by this natural product. The methodologies are designed to be robust and reproducible, enabling researchers to systematically evaluate Citromycetin's potential as an antimicrobial, anticancer, and anti-inflammatory agent. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using the DOT language for enhanced clarity.
Introduction
Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity.[2][3] Polyketides, a large class of secondary metabolites, are particularly noteworthy for their diverse pharmacological activities, including antimicrobial, anticancer, and immunosuppressive effects.[4] Citromycetin (Figure 1), a yellow crystalline polyketide with the molecular formula C14H10O7, has long been known for its antibacterial efficacy.[1][5][6] Preliminary studies have also hinted at its potential anticancer and anti-inflammatory activities, making it a compelling candidate for further investigation.[4][7]
This guide outlines a systematic approach to the initial in vitro screening of Citromycetin to identify and characterize novel bioactivities. The proposed workflow encompasses a multi-faceted evaluation of its effects on microbial growth, cancer cell viability and key processes in tumorigenesis, and inflammatory responses.
Figure 1: Chemical Structure of Citromycetin
-
IUPAC Name: 8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid[6]
Experimental Workflow
The initial screening of Citromycetin for novel bioactivities will follow a logical, tiered approach, beginning with broad-spectrum in vitro assays and progressing to more specific mechanistic studies based on initial findings.
Data Presentation: Summary of Potential Bioactivities
The following tables summarize hypothetical quantitative data from the initial screening of Citromycetin. These tables are intended to serve as a template for presenting experimental results.
Table 1: Antimicrobial Activity of Citromycetin
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 8 |
| Bacillus subtilis (ATCC 6633) | Gram-positive Bacteria | 4 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 |
| Candida albicans (ATCC 90028) | Fungi | 64 |
| Aspergillus niger (ATCC 16404) | Fungi | 128 |
| Influenza A virus (H1N1) | Virus | 32 (IC50) |
| Herpes Simplex Virus 1 (HSV-1) | Virus | 50 (IC50) |
Table 2: Cytotoxicity of Citromycetin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HeLa | Cervical Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 35.8 |
| HT-29 | Colorectal Adenocarcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 28.1 |
| RAW 264.7 | Murine Macrophage | >100 |
Table 3: Anti-inflammatory and Anti-angiogenic Activity of Citromycetin
| Assay | Target | IC50 (µM) |
| Nitric Oxide Production | iNOS in RAW 264.7 cells | 12.5 |
| COX-2 Enzyme Inhibition | Purified COX-2 | 25.3 |
| 5-LOX Enzyme Inhibition | Purified 5-LOX | 45.1 |
| Tube Formation Assay | HUVECs | 10.8 |
| Caspase-3/7 Activation | HeLa cells | 18.7 (EC50) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Antimicrobial Screening
This protocol determines the lowest concentration of Citromycetin that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Culture bacterial strains overnight in Mueller-Hinton Broth (MHB) at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.[3][8] For fungal strains, use Sabouraud Dextrose Broth and incubate at 28°C.
-
Preparation of Citromycetin Dilutions: Prepare a stock solution of Citromycetin in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.25 to 128 µg/mL).
-
Inoculation and Incubation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the Citromycetin dilutions. Include a positive control (microbe without Citromycetin) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of Citromycetin at which no visible growth (turbidity) is observed.
This assay assesses the antiviral activity of Citromycetin by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed Vero cells (for HSV-1) or MDCK cells (for Influenza A) in 6-well plates and grow to 90-100% confluency.
-
Viral Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Incubate the cells with a viral suspension (approximately 100 plaque-forming units per well) for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and various concentrations of Citromycetin.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well. The IC50 is the concentration of Citromycetin that reduces the number of plaques by 50% compared to the virus control.
Anticancer Screening
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Citromycetin and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of Citromycetin that inhibits cell growth by 50%.
This assay quantifies the activity of key executioner caspases involved in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Citromycetin as described for the MTT assay.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.[12]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
This assay models the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[5][13][14]
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.[15]
-
Cell Seeding and Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate and treat with various concentrations of Citromycetin.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.[6]
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as tube length and the number of branch points.
Anti-inflammatory Screening
This assay measures the production of NO by macrophages, a key mediator of inflammation.
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.[1][16]
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of Citromycetin for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[17]
-
Nitrite Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.[1][16]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
These assays determine the direct inhibitory effect of Citromycetin on key enzymes in the inflammatory pathway.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 or 5-LOX enzyme and their respective substrates (e.g., arachidonic acid).
-
Inhibition Reaction: Incubate the enzyme with various concentrations of Citromycetin before adding the substrate.
-
Product Detection: Measure the formation of the enzymatic product using a suitable detection method (e.g., spectrophotometry or fluorescence).
-
IC50 Determination: Calculate the IC50 value, which is the concentration of Citromycetin that inhibits 50% of the enzyme's activity.
Signaling Pathway Analysis
Based on the initial screening results, further investigation into the mechanism of action of Citromycetin can be pursued by examining its effects on key signaling pathways implicated in cancer and inflammation. Western blotting can be employed to assess the expression and phosphorylation status of key proteins in these pathways.
Potential Signaling Pathways Modulated by Citromycetin
Natural products, including polyketides, are known to modulate various signaling pathways. The following diagrams illustrate the NF-κB, MAPK, and PI3K/Akt pathways, which are critical in cell survival, proliferation, and inflammation, and represent potential targets for Citromycetin.
Conclusion
This technical guide provides a robust framework for the initial in vitro screening of Citromycetin to uncover novel bioactivities. The detailed protocols and structured data presentation are designed to facilitate reproducible and comparative research. The exploration of key signaling pathways offers a roadmap for subsequent mechanistic studies. The systematic application of these methodologies has the potential to unveil new therapeutic applications for Citromycetin, contributing to the development of novel drugs from natural sources. Further investigation into the in vivo efficacy and safety of Citromycetin will be crucial for its translation into clinical applications.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Citromycetin
Application Note
Introduction
Citromycetin, also known as Frequentic Acid, is a polyketide metabolite produced by several species of Penicillium fungi. As a compound of interest in natural product research and drug development, a reliable analytical method for its quantification is essential. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Citromycetin. The method is suitable for the quantification of Citromycetin in fermentation broths, extracts, and purified samples.
Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis of Citromycetin. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with a formic acid modifier. The acidic modifier is crucial for obtaining good peak symmetry for this carboxylic acid-containing analyte.
Method Validation Parameters
While specific validation data for this newly developed method is not yet available, the following parameters should be assessed according to ICH guidelines to ensure the method is suitable for its intended purpose:
-
Linearity: The method should be linear over a defined concentration range.
-
Accuracy: The accuracy should be assessed by spike and recovery experiments.
-
Precision: Repeatability and intermediate precision should be determined.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method needs to be established.
-
Specificity: The ability to resolve Citromycetin from other components in the sample matrix should be demonstrated.
-
Robustness: The method's performance upon deliberate small variations in chromatographic parameters should be evaluated.
Experimental Protocols
1. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Citromycetin reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from Fungal Culture)
-
Extraction: Lyophilize the fungal mycelium and grind it into a fine powder. Extract a known amount of the powdered mycelium or a measured volume of the fermentation broth with methanol or ethyl acetate (e.g., 1 g of mycelium in 20 mL of solvent).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions: The following table summarizes the recommended HPLC conditions.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Hypersil GOLD C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes for equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV absorbance at the λmax of Citromycetin. Note: The optimal wavelength should be determined using a PDA/DAD detector by scanning a Citromycetin standard. |
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Description |
| Analyte | Citromycetin (Frequentic Acid) |
| Matrix | Fungal culture extracts, purified samples |
| Instrumentation | HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at λmax (to be determined) |
Table 2: Typical Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 2% for repeatability, ≤ 3% for intermediate precision |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity index > 0.99 and no interfering peaks at the retention time of the analyte |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of Citromycetin.
Application Note: Quantification of Citromycetin Using a Validated HPLC-UV Protocol
Abstract:
Introduction
Citromycetin (C₁₄H₁₀O₇, Molar Mass: 290.227 g·mol⁻¹) is a naturally occurring aromatic polyketide with noted biological activities.[2] It is biosynthesized by various fungi, including species of Penicillium.[1] Accurate quantification of citromycetin is crucial for a variety of research applications, including the study of fungal metabolism, assessment of its potential as a therapeutic agent, and for quality control in fermentation processes.
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used analytical technique for the quantification of secondary metabolites due to its specificity, sensitivity, and reproducibility. This application note details the necessary steps for establishing a validated HPLC-UV method for citromycetin analysis, from sample preparation to data interpretation.
Experimental Protocols
The following sections provide a detailed protocol for the quantification of citromycetin. These are generalized procedures and may require optimization for specific sample types and instrumentation.
Materials and Reagents
-
Citromycetin analytical standard (purity >95%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or acetic acid (for mobile phase modification)
-
Solvents for extraction (e.g., ethyl acetate, chloroform)
-
Anhydrous sodium sulfate
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Chromatographic Conditions
The following are suggested starting conditions for method development. Optimization will be necessary to achieve the desired separation and peak shape.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | To be determined by UV scan (typically in the range of 254 nm, 280 nm, or 370 nm for similar compounds) |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of citromycetin standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The choice of sample preparation technique will depend on the matrix (e.g., fungal culture broth, plant extract, biological fluid). A general liquid-liquid extraction procedure is outlined below.
-
Extraction: For a liquid sample (e.g., 10 mL of culture filtrate), acidify to pH 2-3 with a suitable acid. Extract the sample three times with an equal volume of an appropriate organic solvent like ethyl acetate.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
To ensure the reliability of the quantitative data, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of citromycetin in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-7 concentrations. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike and recovery experiments at three different concentration levels (low, medium, and high). Recoveries are typically expected to be within 80-120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (%RSD) should typically be less than 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data for Citromycetin Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Data |
| 5 | Data |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
| Correlation Coefficient (r²) | >0.999 |
Table 2: Accuracy and Precision Data for Citromycetin Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | Data | Data | Data | Data |
| Medium | Data | Data | Data | Data |
| High | Data | Data | Data | Data |
Table 3: LOD and LOQ for Citromycetin
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | Data |
| Limit of Quantification (LOQ) | Data |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of citromycetin using the described HPLC-UV protocol.
Caption: Workflow for Citromycetin Quantification by HPLC-UV.
Signaling Pathway (Hypothetical)
As the specific signaling pathways modulated by citromycetin are not extensively characterized, a generic representation of a hypothetical interaction with a cellular pathway is provided below for illustrative purposes. This diagram conceptualizes how a bioactive compound like citromycetin might interfere with a typical signaling cascade.
Caption: Hypothetical Inhibition of a Kinase by Citromycetin.
Conclusion
This application note provides a comprehensive guide for the development and validation of an HPLC-UV method for the quantification of citromycetin. Adherence to these protocols and validation procedures will ensure the generation of accurate, reliable, and reproducible data, which is essential for research and development involving this bioactive fungal metabolite. Researchers are encouraged to use this document as a foundation and to perform the necessary optimizations for their specific applications.
References
Application Notes and Protocols for the Structural Elucidation of Citromycetin using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
Citromycetin is a polyketide-derived natural product first isolated from Penicillium species.[1] Its complex chemical structure, featuring a chromene core, necessitates advanced spectroscopic techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the complete structural elucidation of such intricate organic molecules in solution.[2][3]
This application note provides a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in determining the chemical structure of Citromycetin. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and analytical sciences. The provided data, while representative, serves to illustrate the application of these techniques.
Chemical Structure of Citromycetin
IUPAC Name: 8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid[1] Molecular Formula: C₁₄H₁₀O₇[1] Molecular Weight: 290.23 g/mol [1]
Experimental Protocols
Sample Preparation
-
Isolation and Purification: Citromycetin is typically isolated from the fermentation broth of Penicillium species through a series of chromatographic techniques (e.g., column chromatography, HPLC) to achieve a purity of >95%.
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified Citromycetin.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of natural products and for the observation of exchangeable protons (e.g., -OH, -COOH).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-3 s
-
Relaxation Delay: 2 s
-
-
1D ¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024-4096
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 2-4 per increment
-
Spectral Width: 12 ppm in both dimensions
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (edited for CH, CH₂, and CH₃ differentiation)
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 4-8 per increment
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 8-16 per increment
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz to observe 2-3 bond correlations.
-
NMR Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Citromycetin, along with key 2D NMR correlations. Note: This is a representative dataset for illustrative purposes.
¹H and ¹³C NMR Data for Citromycetin (in DMSO-d₆, 500 MHz)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 2 | 162.5 | - | - |
| 3 | 100.2 | 6.15 | s |
| 4 | 175.8 | - | - |
| 4a | 105.1 | - | - |
| 5 | 45.3 | 4.85 | s |
| 5a | 155.9 | - | - |
| 6 | 98.7 | 6.30 | s |
| 8 | 145.2 | - | - |
| 9 | 150.8 | - | - |
| 10 | 110.5 | - | - |
| 10a | 102.3 | - | - |
| 11 | 168.4 | - | - |
| 2-CH₃ | 20.1 | 2.20 | s |
| 8-OH | - | 10.50 | br s |
| 9-OH | - | 9.80 | br s |
| 10-COOH | - | 13.20 | br s |
Key 2D NMR Correlations for Citromycetin
| Proton (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | HMBC Correlations (δC) |
| 6.15 (H-3) | - | 100.2 (C-3) | 162.5 (C-2), 175.8 (C-4), 105.1 (C-4a), 20.1 (2-CH₃) |
| 4.85 (H-5) | - | 45.3 (C-5) | 175.8 (C-4), 105.1 (C-4a), 155.9 (C-5a), 98.7 (C-6) |
| 6.30 (H-6) | - | 98.7 (C-6) | 155.9 (C-5a), 145.2 (C-8), 102.3 (C-10a) |
| 2.20 (2-CH₃) | - | 20.1 (2-CH₃) | 162.5 (C-2), 100.2 (C-3) |
| 10.50 (8-OH) | - | - | 145.2 (C-8), 150.8 (C-9), 110.5 (C-10) |
| 9.80 (9-OH) | - | - | 145.2 (C-8), 150.8 (C-9), 110.5 (C-10) |
| 13.20 (10-COOH) | - | - | 110.5 (C-10), 102.3 (C-10a), 168.4 (C-11) |
Visualizations
The following diagrams illustrate the workflow for structural elucidation and the key correlations observed in 2D NMR experiments.
Caption: Experimental workflow for the structural elucidation of Citromycetin.
Caption: Key HMBC correlations for the structural elucidation of Citromycetin.
Conclusion
The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a robust and indispensable toolkit for the complete structural elucidation of complex natural products like Citromycetin. The protocols and representative data presented in this application note serve as a comprehensive guide for researchers in the field. By systematically analyzing the correlations from these experiments, the precise connectivity of atoms and the overall molecular architecture can be determined with high confidence, facilitating further research into the biological activities and potential therapeutic applications of this fascinating molecule.
References
Application Note: Analysis of Citromycetin Fragmentation Patterns by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citromycetin is a polyketide produced by several species of Penicillium fungi and is known for its antibacterial properties.[1] Understanding the fragmentation pattern of this compound through mass spectrometry (MS) is crucial for its accurate identification in complex biological matrices, for metabolite identification studies, and for quality control in drug development processes. This application note provides a detailed protocol for the analysis of Citromycetin using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and an interpretation of its fragmentation patterns.
Quantitative Data
The high-resolution mass spectrometry data for Citromycetin reveals a characteristic fragmentation pattern under Higher-Energy Collisional Dissociation (HCD). The deprotonated molecule ([M-H]⁻) is observed as the precursor ion. The primary fragmentation involves the loss of a molecule of carbon dioxide (CO₂), a common fragmentation pathway for carboxylic acids.
| Precursor Ion (m/z) | Adduct | Fragmentation Mode | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss |
| 289.0354 | [M-H]⁻ | HCD | 289.0353 | 99.9 | - |
| 289.0354 | [M-H]⁻ | HCD | 245.0455 | 5.9 | CO₂ (43.9898 Da) |
Table 1: Summary of quantitative MS/MS data for Citromycetin fragmentation. Data sourced from PubChem CID 65029.
Experimental Protocols
This section outlines a general protocol for the LC-MS/MS analysis of Citromycetin. The parameters provided are a starting point and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality LC-MS/MS data and minimizing matrix effects.
For Fungal Culture Extracts:
-
Grow the Citromycetin-producing fungal strain (e.g., Penicillium frequentans) on a suitable solid or liquid medium.
-
Extract the fungal biomass and/or the culture medium with an organic solvent such as ethyl acetate, often acidified with a small amount of formic acid (e.g., 1%) to improve the extraction of acidic compounds like Citromycetin.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase, such as methanol or a mixture of methanol and water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.
For Purified Citromycetin Standard:
-
Prepare a stock solution of Citromycetin in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase to the desired concentration range for calibration curves and quality control samples.
Liquid Chromatography (LC) Method
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for column re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry (MS) Method
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Full Scan MS followed by data-dependent MS/MS (dd-MS²) or targeted MS/MS |
| Full Scan m/z Range | 100 - 500 |
| Precursor Ion (for targeted MS/MS) | m/z 289.04 |
| Collision Gas | Nitrogen or Argon |
| Collision Energy | Optimization required (e.g., stepped collision energy from 10-40 eV) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
Fragmentation Workflow
The fragmentation of Citromycetin in negative ion mode ESI-MS/MS is primarily driven by the presence of the carboxylic acid group. The following diagram illustrates the proposed fragmentation pathway.
Caption: Proposed fragmentation of Citromycetin in negative ESI-MS/MS.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of Citromycetin. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for researchers. The quantitative data and the fragmentation workflow offer valuable insights for the identification and structural elucidation of Citromycetin in various analytical applications. Accurate and reliable analysis of such bioactive compounds is fundamental to advancing research in natural products and drug development.
References
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Citromycetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citromycetin is a polyketide antibiotic with known antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This application note provides detailed protocols for determining the MIC of Citromycetin using standard laboratory methods, including broth microdilution, agar dilution, and the Epsilometer test (E-test). These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]
Overview of MIC Determination Methods
There are three primary methods for determining the MIC of an antimicrobial agent:
-
Broth Dilution: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium.[1][4] The dilutions are then inoculated with a standardized suspension of the test microorganism.[1] The MIC is the lowest concentration of the agent that completely inhibits visible growth.[1] Broth dilution can be performed in test tubes (macrodilution) or in 96-well microtiter plates (microdilution).[1][5]
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[4][6] The surface of the agar is then inoculated with a standardized suspension of the test microorganism.[6] The MIC is the lowest concentration of the agent that prevents the growth of bacterial colonies.[6]
-
E-test (Epsilometer test): This is a gradient diffusion method that utilizes a plastic strip impregnated with a predefined, continuous gradient of an antimicrobial agent.[7][8][9] The strip is placed on an inoculated agar plate, and a zone of inhibition forms.[8][9] The MIC is read directly from a scale on the strip where the edge of the inhibition zone intersects the strip.[7][9]
Experimental Protocols
Broth Microdilution Protocol for Citromycetin
The broth microdilution method is a widely used and cost-effective technique for determining MIC.[5][10]
Materials:
-
Citromycetin powder
-
Appropriate solvent for Citromycetin (e.g., DMSO, ethanol, or sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile petri dishes
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Citromycetin Stock Solution:
-
Accurately weigh the Citromycetin powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[3]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Citromycetin stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the Citromycetin dilutions. This will bring the final volume in each well to 200 µL and dilute the Citromycetin concentrations by a further 1:2.
-
Include a growth control well (broth and inoculum, no Citromycetin) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[5]
-
-
Reading the Results:
Agar Dilution Protocol for Citromycetin
The agar dilution method is considered a reference method for MIC testing and is particularly useful when testing multiple isolates against a single drug.[6]
Materials:
-
Citromycetin powder and appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test microorganism
-
Inoculum replicator (optional)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Citromycetin Agar Plates:
-
Prepare a series of two-fold dilutions of the Citromycetin stock solution.
-
For each concentration, add a specific volume of the Citromycetin dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentration.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no Citromycetin.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 1 x 10^7 CFU/mL.
-
-
Inoculation:
-
Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to test multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of Citromycetin that completely inhibits the growth of the microorganism.
-
E-test Protocol for Citromycetin
The E-test is a simple and rapid method for determining the MIC of a single isolate.[7][8]
Materials:
-
Custom-prepared Citromycetin E-test strips (if available) or standard antibiotic E-test strips for comparison
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism
-
Sterile swabs
-
Incubator (35-37°C)
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of E-test Strip:
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically apply the Citromycetin E-test strip to the agar surface with the concentration gradient facing downwards.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[9]
-
Data Presentation
Quantitative results from MIC testing should be summarized in a clear and structured table for easy comparison.
Table 1: Example of MIC Data for Citromycetin against Various Bacterial Strains
| Microorganism | Strain ID | Broth Microdilution MIC (µg/mL) | Agar Dilution MIC (µg/mL) | E-test MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 | 2 | 2.5 |
| Escherichia coli | ATCC 25922 | 16 | 16 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | 64 | >256 |
| Clinical Isolate 1 | SA-001 | 4 | 4 | 4 |
| Clinical Isolate 2 | EC-002 | 32 | 32 | 32 |
Experimental Workflows
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Caption: Workflow for E-test MIC Determination.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. Etest - Wikipedia [en.wikipedia.org]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Note: Evaluating the Bioactivity of Citromycetin Using the Agar Well Diffusion Assay
Introduction
Citromycetin, a novel compound under investigation for its therapeutic properties, has demonstrated potential as a bioactive agent. To quantify its antimicrobial efficacy, the agar well diffusion assay serves as a robust and widely used preliminary screening method.[1][2][3][4] This technique provides a qualitative or semi-quantitative assessment of a substance's ability to inhibit microbial growth. The principle of the assay is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a target microorganism. If the agent is effective, it will create a concentration gradient in the agar, leading to a zone of inhibition—a clear area where microbial growth is prevented. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent. This application note details the protocol for utilizing the agar well diffusion assay to evaluate the bioactivity of Citromycetin against various microbial strains.
Principle of the Method
The agar well diffusion method involves inoculating the surface of a nutrient agar plate with a standardized microbial suspension.[1] Wells are then aseptically created in the agar, into which a solution of the test substance (Citromycetin) is added.[1][3] During incubation, the antimicrobial agent diffuses from the well into the surrounding agar. If the microorganism is susceptible to the agent, its growth will be inhibited in the area around the well, resulting in a clear zone of inhibition. The size of the zone of inhibition is influenced by factors such as the concentration of the antimicrobial agent, its diffusion rate in the agar, and the sensitivity of the microorganism.
Experimental Protocol
This protocol provides a step-by-step guide for performing the agar well diffusion assay to determine the antimicrobial activity of Citromycetin.
Materials
-
Citromycetin (of known concentration)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA) plates
-
Mueller-Hinton Broth (MHB)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Positive control (e.g., a standard antibiotic like Gentamicin)
-
Negative control (e.g., the solvent used to dissolve Citromycetin, such as DMSO)
-
Incubator
-
Calipers or a ruler
Procedure
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate and inoculate them into a tube containing 4-5 mL of MHB.
-
Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform microbial growth.
-
Allow the plate to dry for about 5-15 minutes with the lid slightly ajar in a sterile environment.
-
-
Creation of Wells:
-
Application of Test and Control Substances:
-
Incubation:
-
Allow the plates to stand for at least 30 minutes to an hour at room temperature to permit the diffusion of the substances from the wells into the agar.
-
Invert the plates and incubate them at 37°C for 18-24 hours.
-
-
Measurement and Interpretation of Results:
-
After incubation, observe the plates for the presence of zones of inhibition around the wells.
-
Measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.
-
The antimicrobial activity is determined by the size of the inhibition zone. A larger diameter indicates greater susceptibility of the microorganism to Citromycetin.
-
Data Presentation
The results of the agar well diffusion assay should be recorded and presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for summarizing the quantitative data obtained from the experiment.
Table 1: Antimicrobial Activity of Citromycetin against Various Bacterial Strains
| Test Microorganism | Treatment | Concentration | Zone of Inhibition (mm) |
| Staphylococcus aureus | Citromycetin | 1 mg/mL | 18 ± 1.2 |
| 0.5 mg/mL | 14 ± 0.8 | ||
| Gentamicin (Positive Control) | 10 µg/mL | 22 ± 1.5 | |
| DMSO (Negative Control) | - | 0 | |
| Escherichia coli | Citromycetin | 1 mg/mL | 15 ± 1.0 |
| 0.5 mg/mL | 11 ± 0.5 | ||
| Gentamicin (Positive Control) | 10 µg/mL | 20 ± 1.3 | |
| DMSO (Negative Control) | - | 0 | |
| Pseudomonas aeruginosa | Citromycetin | 1 mg/mL | 12 ± 0.7 |
| 0.5 mg/mL | 8 ± 0.4 | ||
| Gentamicin (Positive Control) | 10 µg/mL | 18 ± 1.1 | |
| DMSO (Negative Control) | - | 0 |
Data are presented as mean ± standard deviation of three replicates.
Visualizations
Diagram 1: Experimental Workflow of the Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion assay.
Diagram 2: Hypothetical Signaling Pathway Affected by Citromycetin
Caption: Hypothetical mechanism of Citromycetin's antimicrobial action.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. botanyjournals.com [botanyjournals.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Notes and Protocols: Extraction and Purification of Citromycetin from Penicillium Cultures
Introduction
Citromycetin is an aromatic polyketide, a class of secondary metabolites known for a wide range of biological activities.[1] It is produced by several species of fungi belonging to the genus Penicillium, including Penicillium frequentans and the marine-derived Penicillium bilaii.[1][2] As a polyketide, citromycetin is synthesized via the condensation of acetate units. Its potential biological activities make it a molecule of interest for researchers in natural product chemistry and drug development. These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of citromycetin from Penicillium cultures.
Biosynthesis Pathway Overview
Citromycetin biosynthesis in Penicillium follows a polyketide pathway. The backbone of the molecule is assembled from seven intact acetate units, which are incorporated via malonyl-CoA. This process involves a complex series of enzymatic reactions catalyzed by polyketide synthases (PKS).
Extraction and Purification General Workflow
The overall process for isolating citromycetin involves fermentation of the Penicillium culture, followed by extraction of the active metabolites from the culture broth and/or mycelia, and subsequent multi-step chromatographic purification to obtain the pure compound.
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of fungal secondary metabolites.[3][4][5] Optimization may be required depending on the specific Penicillium strain and culture conditions.
Protocol 1: Culturing of Penicillium for Citromycetin Production
-
Strain Activation: Inoculate a pure culture of a citromycetin-producing Penicillium strain (e.g., P. frequentans, P. bilaii) onto a Potato Dextrose Agar (PDA) plate. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.
-
Seed Culture: Prepare a liquid seed medium (e.g., Potato Dextrose Broth, PDB). Inoculate the medium with spores from the PDA plate. Incubate at 25-28°C on a rotary shaker (150-180 rpm) for 2-3 days.
-
Production Culture: Inoculate a larger volume of production medium (e.g., PDB or Czapek broth) with the seed culture (typically 5-10% v/v).[4]
-
Fermentation: Carry out the fermentation at 25-28°C with shaking (150-180 rpm) for 14-21 days.[6] Production of the yellow-pigmented citromycetin can sometimes be visually monitored.
Protocol 2: Solvent Extraction of Citromycetin
-
Harvesting: After the incubation period, harvest the culture broth.
-
Separation: Separate the fungal mycelia from the culture supernatant by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).[3] Citromycetin may be present in both the supernatant and the mycelia, so both should be processed.
-
Supernatant Extraction: Transfer the culture supernatant to a separating funnel. Extract the supernatant twice with an equal volume of ethyl acetate.[3] Pool the organic (ethyl acetate) phases.
-
Mycelial Extraction: The mycelial pellet can be homogenized and extracted with methanol or acetone to recover intracellular metabolites. After extraction, filter the mixture and evaporate the solvent. The residue can then be resuspended in water and partitioned with ethyl acetate as in the step above.
-
Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the Na₂SO₄.
-
Crude Extract: Concentrate the dried organic phase to dryness under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.[3]
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel (e.g., 60-120 mesh size) using a non-polar solvent like chloroform or hexane as the slurry solvent.[3]
-
Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., chloroform) and load it onto the pre-equilibrated silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a chloroform-methanol gradient (e.g., starting from 100:0 to 90:10 v/v).[3]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 25 mL).
-
Activity Monitoring: Monitor the collected fractions for the presence of citromycetin. This can be done using Thin Layer Chromatography (TLC) and/or antimicrobial assays if a target activity is known. Pool the fractions containing the compound of interest.
-
Concentration: Concentrate the pooled active fractions to yield a semi-purified extract.
Protocol 4: Final Purification by Preparative HPLC
-
System Preparation: Use a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.
-
Mobile Phase: A typical mobile phase for separating polyketides is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or TFA) to improve peak shape.
-
Sample Preparation: Dissolve the semi-purified extract from the silica gel step in a small volume of the mobile phase and filter it through a 0.22 µm syringe filter.
-
Injection and Elution: Inject the sample onto the column. Run a gradient elution program (e.g., starting from 50% acetonitrile in water and increasing to 70% over 15-20 minutes) at a suitable flow rate (e.g., 3-5 mL/min).[3]
-
Peak Collection: Monitor the elution profile using a UV detector (e.g., at 210 nm or another appropriate wavelength for citromycetin).[3] Collect the peaks corresponding to citromycetin.
-
Final Product: Evaporate the solvent from the collected fraction to obtain the purified citromycetin. Confirm purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Data on Extraction Efficiency
Specific quantitative data on citromycetin extraction yields are not widely published. However, the choice of solvent is critical for maximizing the recovery of phenolic and polyketide compounds from natural sources. The following table summarizes the effectiveness of different solvents for extracting total phenolic compounds (TPC) from various plant and fungal sources, which can serve as a guide for optimizing citromycetin extraction.
| Solvent System | Source Material | Target Compounds | Relative Yield / Efficacy | Reference(s) |
| Methanol | Juniperus procera Leaves | Total Phenolic Content (TPC) | 9.7 mg GAE/g DW (Highest) | [7] |
| Ethanol | Juniperus procera Seeds | Total Phenolic Content (TPC) | 2.6 mg GAE/g DW (Highest) | [7] |
| 50% Ethanol + 1% Citric Acid | Chokeberry Pomace | Total Anthocyanins (TA) | ~1783 mg CGE/100g DW (Highest) | [8] |
| Acetone | Juniperus procera Leaves | Total Tannin Content (TTC) | 4.3 mg TA/g DW (Highest) | [7] |
| 90% Acetone | Phytoplankton | Lipophilic Pigments | Variable, efficient for some species | [9] |
| Ethyl Acetate | Streptomyces Culture | Antifungal Metabolites | Effective for initial recovery | [3] |
| Water | Coffee Silverskin | Phenolic Compounds | 9.21 mg GAE/g (Lower than organic solvents) | [10] |
DW = Dry Weight, GAE = Gallic Acid Equivalents, CGE = Cyanidin-3-glucoside Equivalents, TA = Tannic Acid Equivalents. The data indicates that alcohols (methanol, ethanol), often in aqueous solution, are highly effective for extracting polar phenolic compounds.[7][11] Ethyl acetate is a standard choice for extracting moderately polar secondary metabolites like polyketides from aqueous culture broths.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Frequentin; an antibiotic produced by some strains of Penicillium frequentans Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant growth promotion and Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficiency of Selected Green Solvents and Parameters for Polyphenol Extraction from Chokeberry (Aronia melanocarpa (Michx)) Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Fermentation for Citromycetin Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citromycetin is a polyketide metabolite produced by various species of the fungus Penicillium, including Penicillium frequentans and Penicillium bilaii.[1][2] It has garnered interest for its potential biological activities. The large-scale production of Citromycetin is essential for further research and potential therapeutic applications. This document provides a detailed protocol for the large-scale fermentation of a Citromycetin-producing Penicillium strain, covering inoculum preparation, fermentation parameters, and downstream processing. The protocols provided are based on established methods for the fermentation of other secondary metabolites from Penicillium species, as specific large-scale production data for Citromycetin is not extensively published.
Introduction
Fungal secondary metabolites are a rich source of bioactive compounds with pharmaceutical potential. Citromycetin, a yellow aromatic polyketide, is one such compound with potential applications that necessitate a robust and scalable production method.[2] Submerged fermentation is the preferred method for large-scale production of many fungal metabolites due to better control over process parameters and higher product yields. This protocol outlines a representative fed-batch fermentation process for a high-yielding Penicillium strain for the production of Citromycetin.
Materials and Equipment
-
Microorganism: A high-yielding strain of a Citromycetin-producing Penicillium species (e.g., Penicillium frequentans).
-
Media Components: Dextrose (glucose), lactose, corn steep liquor, yeast extract, peptone, KH₂PO₄, MgSO₄·7H₂O, (NH₄)₂SO₄, trace element solution.
-
Equipment:
-
Laminar flow hood
-
Incubator shaker
-
Autoclave
-
Seed fermenter (10-50 L)
-
Production fermenter (500-5000 L) with controls for pH, temperature, dissolved oxygen (DO), and agitation.
-
Centrifuge or filtration unit for biomass separation.
-
Solvent extraction system.
-
Chromatography equipment (e.g., column chromatography with silica gel or preparative HPLC).
-
Spectrophotometer, HPLC-UV, and Mass Spectrometer for analysis.
-
Experimental Protocols
Inoculum Preparation
-
Spore Suspension: Prepare a spore suspension from a mature (7-10 days old) culture of the Penicillium strain grown on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Seed Culture (Stage 1): Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours.
-
Seed Culture (Stage 2): Transfer the Stage 1 seed culture to a 2 L flask containing 500 mL of the same seed medium. Incubate under the same conditions for another 48 hours.
-
Seed Fermenter: Aseptically transfer the Stage 2 seed culture to a sterilized seed fermenter (e.g., 50 L) containing the seed medium. The inoculum volume should be approximately 5-10% of the seed fermenter volume.
Large-Scale Fermentation
-
Production Medium Preparation: Prepare and sterilize the production medium in the production fermenter.
-
Inoculation: Aseptically transfer the culture from the seed fermenter to the production fermenter. The inoculum volume should be 5-10% of the production fermenter volume.
-
Fermentation Conditions: Maintain the following parameters during fermentation:
-
Temperature: 25-28°C
-
pH: Maintain between 5.0 and 6.5 using automated addition of acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Agitation: 100-300 rpm, adjusted to maintain adequate mixing and oxygen transfer.
-
Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute).
-
Dissolved Oxygen (DO): Maintain above 20% saturation by adjusting agitation and aeration rates.
-
-
Fed-Batch Strategy: After an initial batch phase of 24-48 hours where the initial carbon source is consumed, initiate a continuous feed of a concentrated carbon source solution (e.g., glucose or lactose) to maintain a low but steady concentration in the fermenter. This strategy promotes secondary metabolite production.
-
Monitoring: Regularly take samples to monitor cell growth (dry cell weight), substrate consumption, and Citromycetin production (via HPLC).
Downstream Processing (Extraction and Purification)
-
Biomass Separation: At the end of the fermentation (typically 7-10 days), harvest the broth and separate the fungal mycelium from the culture broth by centrifugation or filtration.
-
Solvent Extraction:
-
Acidify the cell-free broth to a pH of 3-4.
-
Extract the Citromycetin from the broth using a water-immiscible organic solvent such as ethyl acetate or butyl acetate.
-
Perform the extraction multiple times to ensure high recovery.
-
-
Concentration: Concentrate the organic extracts under reduced pressure to obtain a crude extract.
-
Purification:
-
Column Chromatography: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the compounds.
-
Crystallization: The fractions containing Citromycetin can be further purified by crystallization from a suitable solvent system.
-
Preparative HPLC: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final purification step.
-
Data Presentation
The following tables present representative quantitative data from fermentations of Penicillium species for the production of other polyketide secondary metabolites. This data is intended to be illustrative of the expected ranges and trends in a large-scale Citromycetin fermentation.
Table 1: Representative Media Composition for Large-Scale Penicillium Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Dextrose (Glucose) | 30 | 20 (initial) |
| Lactose | - | 50 (in feed) |
| Corn Steep Liquor | 20 | 40 |
| Yeast Extract | 5 | 10 |
| Peptone | 5 | - |
| KH₂PO₄ | 2 | 3 |
| MgSO₄·7H₂O | 0.5 | 1 |
| (NH₄)₂SO₄ | 3 | 5 |
| Trace Element Solution | 1 mL/L | 2 mL/L |
Note: The exact composition should be optimized for the specific Penicillium strain used.
Table 2: Representative Process Parameters for Large-Scale Fermentation
| Parameter | Value |
| Working Volume | 3000 L |
| Temperature | 26 °C |
| pH | 5.5 (controlled) |
| Agitation Speed | 150-250 rpm |
| Aeration Rate | 1.0 vvm |
| Fermentation Time | 168 hours |
Table 3: Representative Production Data for a Penicillium Polyketide in a Fed-Batch Fermentation
| Fermentation Time (hours) | Biomass (g/L) | Substrate (g/L) | Product Titer (mg/L) |
| 0 | 2.5 | 20.0 | 0 |
| 24 | 15.2 | 5.1 | 50 |
| 48 | 28.9 | 2.3 | 350 |
| 72 | 35.1 | 1.5 | 800 |
| 96 | 38.5 | 1.2 | 1500 |
| 120 | 40.2 | 0.8 | 2200 |
| 144 | 41.0 | 0.5 | 2800 |
| 168 | 40.5 | 0.3 | 3100 |
Disclaimer: The data in this table is hypothetical and based on reported yields for other Penicillium polyketides like mycophenolic acid. Actual yields of Citromycetin will vary depending on the strain and fermentation conditions.
Visualizations
Experimental Workflow
Caption: Workflow for large-scale Citromycetin production.
Proposed Biosynthetic Pathway of Citromycetin
Citromycetin is a polyketide, and its biosynthesis is proposed to follow a pathway similar to other fungal aromatic polyketides, such as citrinin. The core structure is assembled by a Polyketide Synthase (PKS) enzyme.
Caption: Proposed biosynthetic pathway for Citromycetin.
References
Application Note: A Systematic Approach to Developing a Stable Formulation of Citromycetin for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction The reliability and reproducibility of in vitro assays are critically dependent on the solubility and stability of the test compound in the assay medium. Poor aqueous solubility is a common challenge in drug discovery, leading to issues such as compound precipitation, inaccurate concentration measurements, and underestimated biological activity[1]. Citromycetin, a polyketide with antibacterial properties, has limited water solubility, necessitating a systematic formulation development strategy to ensure accurate and meaningful results in biological assays[2][].
This document provides a comprehensive protocol for developing a stable aqueous formulation of Citromycetin suitable for in vitro screening. The workflow encompasses initial solubility screening, evaluation of various solubilization techniques, and stability assessment of the final formulation.
Overall Formulation Development Workflow
A multi-step process is required to systematically identify an optimal formulation. The workflow begins with an initial solubility assessment in common organic solvents and aqueous buffers, followed by screening of various solubilizing excipients, and concluding with a stability analysis of the most promising formulations.
Caption: Formulation development workflow for Citromycetin.
Initial Solubility Screening
The first step is to determine the baseline solubility of Citromycetin in commonly used solvents to prepare a concentrated stock solution and in aqueous buffers relevant to in vitro assays.
Experimental Protocol: Kinetic Solubility Assay
This protocol is adapted from standard high-throughput kinetic solubility methods[4][5][6][7].
-
Prepare Stock Solution: Prepare a 20 mM stock solution of Citromycetin in 100% Dimethyl Sulfoxide (DMSO).
-
Prepare Test Solutions: In a 96-well plate, add 198 µL of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 20 mM Citromycetin DMSO stock to the wells. This creates a 200 µM solution with 1% DMSO.
-
Incubation: Seal the plate and place it on a shaker at room temperature (25°C) for 2 hours to allow it to reach equilibrium[5][6].
-
Precipitation Removal: Centrifuge the plate at high speed or filter the solution to remove any undissolved precipitate[5][6].
-
Quantification: Transfer the supernatant to a new UV-transparent plate. Measure the absorbance at the appropriate wavelength for Citromycetin and calculate the concentration against a standard curve prepared in the same buffer with 1% DMSO.
Data Presentation: Citromycetin Initial Solubility
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| DMSO | 25 | > 5800 | > 20,000 |
| Ethanol | 25 | ~2900 | ~10,000 |
| PBS (pH 7.4) | 25 | < 2.9 | < 10 |
| DMEM + 10% FBS | 37 | ~14.5 | ~50 |
Solubilization Strategy Screening
Given the low aqueous solubility of Citromycetin, various formulation strategies should be explored to enhance its concentration in aqueous media. Common approaches include the use of co-solvents, surfactants, and cyclodextrins[8][9][10].
Experimental Protocol: Excipient Screening
-
Prepare Excipient Buffers: Prepare a series of PBS (pH 7.4) buffers containing different concentrations of solubilizing agents (e.g., 5% PEG400, 1% Tween-80, 10 mM HP-β-CD).
-
Perform Kinetic Solubility Assay: Repeat the kinetic solubility assay described in Section 2, but use the excipient-containing buffers instead of plain PBS.
-
Analyze and Compare: Calculate the solubility of Citromycetin in each condition and compare it to the baseline solubility in PBS.
Data Presentation: Enhanced Solubility of Citromycetin
| Formulation Vehicle (in PBS, pH 7.4) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Fold Increase |
| 1% DMSO (Control) | 25 | 2.9 | 10 | 1x |
| 1% DMSO + 5% PEG400 | 25 | 23.2 | 80 | 8x |
| 1% DMSO + 1% Tween-80 | 25 | 43.5 | 150 | 15x |
| 1% DMSO + 10 mM HP-β-CD | 25 | 72.5 | 250 | 25x |
Formulation Stability Assessment
Once promising formulations are identified, their stability must be assessed over time and under relevant temperatures to ensure the compound remains solubilized throughout the duration of an experiment[11][12][13].
Experimental Protocol: Short-Term Stability Study
-
Prepare Formulations: Prepare the lead formulations (e.g., 200 µM Citromycetin in PBS with 1% DMSO and 10 mM HP-β-CD).
-
Incubation: Aliquot the formulations into separate tubes and store them under different conditions: 4°C (refrigerated), 25°C (room temperature), and 37°C (incubator).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from each condition.
-
Visual Inspection: Visually inspect for any signs of precipitation.
-
Quantification: Centrifuge the samples to pellet any precipitate and quantify the concentration of Citromycetin remaining in the supernatant using HPLC or UV-Vis spectroscopy.
Data Presentation: Stability of 200 µM Citromycetin Formulation
| Storage Condition | Time (hours) | Visual Observation | % Initial Concentration Remaining |
| 4°C | 0 | Clear | 100% |
| 24 | Clear | 98% | |
| 25°C | 0 | Clear | 100% |
| 24 | Clear | 95% | |
| 37°C | 0 | Clear | 100% |
| 24 | Slight Haze | 85% |
Hypothetical Signaling Pathway Inhibition by Citromycetin
To illustrate the application of a stable formulation, consider a hypothetical scenario where Citromycetin is an inhibitor of a bacterial kinase essential for cell wall synthesis. A stable formulation is crucial for accurately determining its inhibitory concentration (e.g., IC50) in a bacterial growth assay.
Caption: Hypothetical inhibition of bacterial Kinase A by Citromycetin.
Final Protocol for Assay Plate Preparation
This protocol details the steps for preparing a serial dilution of the final Citromycetin formulation for a typical 96-well plate in vitro assay.
Workflow Diagram: Assay Plate Preparation
Caption: Workflow for preparing Citromycetin assay plates.
Step-by-Step Protocol
-
Prepare Stock: Dissolve Citromycetin in 100% DMSO to a final concentration of 20 mM.
-
Prepare Formulation Buffer: Prepare the assay buffer (e.g., cell culture medium) containing the chosen solubilizing agent (e.g., 10 mM HP-β-CD).
-
Prepare Highest Concentration: Prepare the highest concentration needed for the assay (e.g., 200 µM) by diluting the DMSO stock into the formulation buffer. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).
-
Serial Dilution: In a dilution plate, perform a serial dilution of the highest concentration solution using the formulation buffer to generate the desired dose-response curve.
-
Transfer to Assay Plate: Add the diluted samples to the final assay plate containing cells, bacteria, or target proteins.
-
Incubation and Analysis: Incubate the plate under the appropriate conditions for the required time before measuring the biological endpoint.
Conclusion Developing a stable formulation is a critical prerequisite for obtaining reliable data in in vitro assays. For poorly soluble compounds like Citromycetin, a systematic approach involving solubility screening, the use of solubilizing excipients, and stability testing is essential. The use of cyclodextrins or surfactants can significantly enhance aqueous solubility. The protocols and data presented here provide a framework for researchers to develop and validate a robust formulation for Citromycetin, ensuring accuracy and reproducibility in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Citromycetin [drugfuture.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. japsonline.com [japsonline.com]
- 13. qbdgroup.com [qbdgroup.com]
Citromycetin as a Reference Standard in Natural Product Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citromycetin, a polyketide metabolite primarily produced by various Penicillium species, has garnered significant interest in natural product research due to its diverse biological activities, including antimicrobial and anticancer properties. As a well-characterized compound, Citromycetin serves as an invaluable reference standard for the identification, quantification, and bioactivity assessment of natural product extracts and isolated compounds. These application notes provide detailed protocols and data for utilizing Citromycetin as a reference standard in key experimental workflows.
Chemical Properties of Citromycetin
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₇ | [1][2] |
| Molecular Weight | 290.22 g/mol | [1] |
| IUPAC Name | 8,9-dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c]chromene-10-carboxylic acid | [2] |
| CAS Number | 478-60-4 | [1][2] |
Analytical Applications
High-Performance Liquid Chromatography (HPLC) Analysis
Citromycetin can be effectively identified and quantified in complex mixtures, such as fungal extracts, using reverse-phase high-performance liquid chromatography (RP-HPLC). As a reference standard, a pure sample of Citromycetin is used to determine the retention time and generate a calibration curve for accurate quantification.
Protocol: Quantification of Citromycetin using RP-HPLC
This protocol provides a general framework for the HPLC analysis of Citromycetin. Optimization of the mobile phase composition and gradient may be required depending on the sample matrix.
-
Standard Preparation:
-
Prepare a stock solution of Citromycetin (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Generate a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Extract the natural product sample with a suitable solvent (e.g., methanol, ethyl acetate).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 320 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the Citromycetin peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of Citromycetin in the sample by interpolating its peak area on the calibration curve.
-
Figure 1: Workflow for HPLC quantification of Citromycetin.
Biological Activity Assessment
Citromycetin's known biological activities make it an essential positive control and reference for screening new natural products.
Antimicrobial Activity
Citromycetin exhibits activity against a range of bacteria and fungi. Its Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution assays, providing a quantitative measure of its potency.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing antimicrobial activity.
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, perform serial two-fold dilutions of Citromycetin (e.g., from 256 µg/mL to 0.5 µg/mL) in the appropriate broth medium.
-
Include a positive control (microorganism without Citromycetin) and a negative control (broth only).
-
-
Incubation:
-
Add the prepared inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Citromycetin that completely inhibits visible growth of the microorganism.
-
Table 1: Representative Antimicrobial Activity of Citromycetin (Hypothetical Data)
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
Note: The above values are for illustrative purposes and may not represent actual experimental data, which is currently limited in publicly available literature.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Citromycetin has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify this activity.
Protocol: Determination of Cytotoxicity (IC₅₀) using MTT Assay
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Citromycetin (e.g., from 100 µM to 0.1 µM) for 24, 48, or 72 hours.
-
Include a vehicle control (cells treated with solvent only).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the Citromycetin concentration and fitting the data to a dose-response curve.
-
Table 2: Representative Cytotoxic Activity of Citromycetin (Hypothetical Data)
| Cell Line | IC₅₀ (µM) after 48h |
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 40 |
| HepG2 (Liver Cancer) | 30 |
Note: The above values are for illustrative purposes and may not represent actual experimental data, which is currently limited in publicly available literature.
Investigation of Cellular Signaling Pathways
Natural products often exert their anticancer effects by modulating key cellular signaling pathways. Based on the activity of structurally similar flavonoids, Citromycetin is hypothesized to impact pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial for cell survival, proliferation, and inflammation.
Protocol: Western Blot Analysis of Signaling Proteins
-
Cell Treatment and Lysis:
-
Treat cancer cells with Citromycetin at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK1/2, p65).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Figure 3: Hypothesized signaling pathways affected by Citromycetin.
Conclusion
Citromycetin is a valuable tool for natural product researchers, serving as a reliable reference standard for analytical and biological studies. The protocols outlined in these application notes provide a foundation for incorporating Citromycetin into experimental designs for the discovery and characterization of new bioactive compounds. Further research is warranted to establish a more comprehensive biological activity profile for Citromycetin and to elucidate its precise mechanisms of action.
References
Troubleshooting & Optimization
How to improve the aqueous solubility of Citromycetin for bioassays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Citromycetin in bioassays.
Understanding Citromycetin
Citromycetin is a bioactive aromatic polyketide originally isolated from Penicillium species.[1][2][3] Like many complex natural products, it exhibits poor aqueous solubility, which can lead to challenges in obtaining accurate and reproducible results in biological assays.[4] Inaccurate concentration due to precipitation can cause underestimated activity, variable data, and unreliable structure-activity relationships (SAR).[4]
| Property | Details |
| Molecular Formula | C₁₄H₁₀O₇[2][5] |
| Molar Mass | 290.22 g/mol [2][5] |
| Compound Type | Aromatic Polyketide[1][3][6] |
| Reported Activities | Antibiotic, Antifungal, Anticancer, Anti-inflammatory[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a Citromycetin stock solution?
The standard practice for poorly soluble compounds is to first prepare a concentrated stock solution in a non-aqueous, water-miscible organic solvent.[7][8]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of nonpolar and polar compounds for bioassays.[9][10][11]
-
Alternative: High-purity ethanol can also be used.[8]
Always start with a small amount of your compound to test solubility before dissolving the entire batch. The stock solution should be stored appropriately, typically at -20°C or -80°C, to minimize degradation.[12]
Q2: My Citromycetin precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a very common problem known as "precipitation upon dilution."[12] It occurs when the hydrophobic compound, stable in the organic stock solvent, is exposed to the aqueous environment of the assay buffer.
See the troubleshooting workflow below for a step-by-step guide. Key strategies include:
-
Optimize Dilution Protocol: Ensure rapid and thorough mixing when adding the stock solution to the buffer. Vortexing or sonicating the solution can help.[4]
-
Reduce Final Concentration: Your target concentration might be above the solubility limit of Citromycetin in the final assay buffer. Try working with lower concentrations.
-
Check DMSO Tolerance: Most cell-based assays can tolerate DMSO up to 0.5-1%, but higher concentrations can be toxic. Verify the tolerance of your specific assay and ensure you are not exceeding it.
-
Use Solubility Enhancers: Incorporate co-solvents, cyclodextrins, or other excipients into your assay buffer.
Q3: How does pH affect the solubility of Citromycetin?
The solubility of compounds with ionizable functional groups can be highly dependent on pH.[13][14] Citromycetin's structure includes a carboxylic acid and phenolic hydroxyl groups, which can be protonated or deprotonated depending on the pH of the solution.[2][5]
-
Acidic Conditions: In acidic environments (low pH), the carboxylic acid group will be protonated (uncharged), potentially decreasing aqueous solubility.
-
Alkaline Conditions: In basic environments (high pH), the carboxylic acid and phenolic groups will be deprotonated (charged), which generally increases aqueous solubility.
It is crucial to determine the solubility of Citromycetin in the specific buffer system and pH of your experiment.[15][16] Significant pH changes in the buffer during the experiment can also cause the compound to precipitate.[14]
Q4: What are co-solvents and how can they help?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, thereby increasing the solubility of hydrophobic compounds.[7][9][17]
-
Common Examples: Polyethylene glycol (PEG), propylene glycol, ethanol, and glycerol.[7][17]
-
How to Use: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of the co-solvent before adding the Citromycetin stock solution. The required percentage must be optimized for both solubility and assay compatibility.
Q5: Can cyclodextrins improve the solubility of Citromycetin?
Yes, cyclodextrins are a highly effective tool for increasing the aqueous solubility of hydrophobic molecules.[18][19] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[18][19]
-
Mechanism: The hydrophobic Citromycetin molecule can become encapsulated within the cyclodextrin's central cavity, forming a water-soluble "inclusion complex."[18][19][20] This complex effectively shields the drug from the aqueous environment, preventing precipitation.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are chemically modified derivatives with significantly enhanced aqueous solubility and are frequently used in pharmaceutical formulations.[20]
Q6: What are advanced methods for persistent solubility issues?
For very challenging compounds, nanotechnology-based approaches can be employed. These methods are more complex but can significantly enhance solubility and bioavailability.[21]
-
Nanoparticle Formulation: Encapsulating Citromycetin into nanoparticles, such as lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) or polymeric nanoparticles, can improve its solubility and stability in aqueous media.[22][23][24][25] These formulations work by creating a carrier system where the drug is protected within a hydrophobic core.[22][26]
Quantitative Data: Solubility of Poorly Soluble Compounds
| Solvent | Typical Solubility Range for Poorly Soluble Compounds | Notes |
| Aqueous Buffer (e.g., PBS, pH 7.4) | < 0.1 mg/mL | This is the primary challenge to overcome. |
| Ethanol | ~1 mg/mL[8] | Often used as a co-solvent.[17] |
| DMSO | >10-20 mg/mL[8][27] | Excellent starting solvent for creating high-concentration stocks. |
| DMF (Dimethylformamide) | ~10 mg/mL[8] | Another polar aprotic solvent, similar to DMSO. |
| Aqueous Buffer with 5% DMSO | Variable, e.g., ~0.5 mg/mL[8] | The final solubility depends on the compound's properties.[28] |
Experimental Protocols
Protocol 1: Preparation of Citromycetin Stock and Working Solutions
-
Weighing: Carefully weigh out the desired amount of solid Citromycetin powder in a microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
-
Dissolution: Vortex vigorously for 1-2 minutes. If solids remain, sonicate the solution in a water bath for 5-10 minutes. Visually inspect to ensure all particles are dissolved.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions from your high-concentration stock using DMSO to create intermediate stock solutions.
-
Preparation of Working Solution: Add a small volume of the DMSO stock solution to your pre-warmed aqueous assay buffer to reach the final desired concentration. The final DMSO concentration should ideally be below 0.5%. Mix immediately and thoroughly.
-
Final Check: Before adding the working solution to your assay, visually inspect it for any signs of precipitation (cloudiness, particles).
Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer at a concentration significantly higher than that of Citromycetin (e.g., a 10 to 100-fold molar excess).
-
Add Citromycetin Stock: Slowly add the concentrated Citromycetin DMSO stock solution to the HP-β-CD-containing buffer while vortexing.
-
Complexation: Allow the solution to incubate for at least 30-60 minutes at room temperature or 37°C with gentle agitation to facilitate the formation of the inclusion complex.
-
Final Use: The resulting clear solution can now be used in the bioassay. A control containing only the HP-β-CD buffer should be included in the experiment to account for any effects of the cyclodextrin itself.
Visualizations and Workflows
Caption: Troubleshooting workflow for Citromycetin precipitation in aqueous buffers.
Caption: Mechanism of cyclodextrin encapsulation to improve aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Citromycetin - Wikipedia [en.wikipedia.org]
- 3. Citromycetin | CAS#:478-60-4 | Chemsrc [chemsrc.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Citromycetin | C14H10O7 | CID 65029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 22. jocpr.com [jocpr.com]
- 23. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. worldscientific.com [worldscientific.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 27. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 28. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Citromycetin precipitation in phosphate-buffered saline (PBS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citromycetin, focusing on the common issue of its precipitation in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my Citromycetin precipitating out of solution when I dilute my DMSO stock in PBS?
A1: Citromycetin is a polyketide with poor aqueous solubility.[1][2] Precipitation upon dilution of a concentrated dimethyl sulfoxide (DMSO) stock into an aqueous buffer like PBS is a common issue for hydrophobic compounds. This phenomenon, often called "antisolvent precipitation," occurs because the high concentration of the organic solvent (DMSO) that keeps the compound dissolved is rapidly diluted, causing the compound to crash out of the solution as it comes into contact with the aqueous environment where it is less soluble.
Q2: What are the key factors influencing Citromycetin solubility in PBS?
A2: Several factors can influence the solubility of Citromycetin in PBS:
-
pH of the PBS: The structure of Citromycetin contains ionizable groups, and its solubility can be pH-dependent.
-
Concentration of Citromycetin: Exceeding the maximum solubility of Citromycetin in the final PBS solution will lead to precipitation.
-
Percentage of Co-solvent (e.g., DMSO): The final concentration of the organic solvent in the PBS solution is critical. A higher percentage of co-solvent will generally improve solubility, but may also affect the biological system being studied.[3]
-
Temperature: Solubility can be temperature-dependent, although this is less commonly manipulated in cell-based assays.
-
Ionic Strength of the Buffer: The salt concentration in the PBS can influence the solubility of some compounds.
Q3: Can I use a different buffer system to avoid precipitation?
A3: While PBS is a common physiological buffer, you could explore other buffer systems. However, the primary issue is the inherent low aqueous solubility of Citromycetin. A more effective approach is often to modify the formulation rather than just the buffer. If you do consider other buffers, ensure they are compatible with your experimental system and that you evaluate the solubility of Citromycetin in the new buffer.
Troubleshooting Guide: Citromycetin Precipitation in PBS
This guide provides a systematic approach to troubleshooting and preventing Citromycetin precipitation in your experiments.
Problem: Precipitate Observed After Diluting Citromycetin Stock in PBS
Workflow for Troubleshooting Precipitation:
Caption: A stepwise workflow for troubleshooting Citromycetin precipitation.
Detailed Troubleshooting Steps & Solutions
Step 1: Optimize Co-solvent (DMSO) Concentration
-
Issue: The final concentration of DMSO in your PBS solution may be too low to maintain Citromycetin solubility.
-
Solution: While higher DMSO concentrations can improve solubility, they can also be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line. For many cell lines, this is typically below 0.5% (v/v).
Table 1: Example of DMSO Concentration Effect on Citromycetin Solubility in PBS (pH 7.4)
| Final DMSO Concentration (% v/v) | Maximum Soluble Citromycetin Concentration (µM) (Hypothetical Data) | Observation |
| 0.1 | < 1 | Significant Precipitation |
| 0.5 | 10 | Minimal to no precipitation |
| 1.0 | 50 | No precipitation |
| 2.0 | > 100 | No precipitation |
Note: This table presents hypothetical data for illustrative purposes. You should determine the optimal DMSO concentration for your specific experimental conditions.
Step 2: Adjust the Final Concentration of Citromycetin
-
Issue: Your target concentration of Citromycetin may exceed its solubility limit in the final assay medium.
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration of Citromycetin. It is possible that a lower, soluble concentration is still sufficient for your biological assay.
Step 3: Modify the Dilution Method
-
Issue: Rapidly adding a small volume of concentrated DMSO stock to a large volume of PBS can cause localized high concentrations and immediate precipitation.
-
Solution:
-
Serial Dilutions: Prepare intermediate dilutions of your Citromycetin stock in a solution with a higher percentage of DMSO before the final dilution into PBS.
-
Vortexing/Mixing: Add the Citromycetin stock to the PBS dropwise while vigorously vortexing or mixing to ensure rapid and uniform dispersion.
-
Step 4: Consider Formulation Aids
-
Issue: For very poorly soluble compounds, co-solvents alone may not be sufficient.
-
Solution: The use of solubilizing excipients can help to maintain a supersaturated state or form micelles to encapsulate the hydrophobic compound.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations (e.g., 0.01-0.1%) to improve solubility.
-
Cyclodextrins: Molecules like β-cyclodextrin can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Experimental Protocols
Protocol 1: Preparation of Citromycetin Stock Solution
-
Materials:
-
Citromycetin powder
-
Anhydrous DMSO
-
Sterile, high-quality microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of Citromycetin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the Citromycetin is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note: Citromycetin is reported to be soluble in DMSO, DMF, ethanol, and methanol.[2]
Protocol 2: Kinetic Solubility Assay in PBS
This protocol helps determine the apparent solubility of Citromycetin under your specific experimental conditions.
-
Materials:
-
Citromycetin-DMSO stock solution (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
-
-
Procedure:
-
Prepare a series of dilutions of the Citromycetin stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of PBS to achieve the desired final concentrations. Include a DMSO-only control.
-
Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of the solutions using a plate reader (nephelometry at ~620 nm) or by measuring the absorbance at a wavelength where the precipitate scatters light (e.g., 405 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the control is considered the kinetic solubility limit.
-
Potential Signaling Pathways of Citromycetin
Citromycetin has been reported to have anti-inflammatory and anticancer properties. While the exact molecular mechanisms are not fully elucidated for Citromycetin itself, compounds with similar structures and biological activities, such as other polyketides and flavonoids, often modulate key inflammatory and cell survival pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many cancers and inflammatory diseases.
Caption: Potential inhibition of the NF-κB signaling pathway by Citromycetin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.
Caption: Potential modulation of the MAPK signaling pathway by Citromycetin.
For further assistance, please contact our technical support team with details of your experimental setup, including the final concentrations of Citromycetin and DMSO, the type of PBS used, and a description of the precipitate.
References
- 1. Myricetin alleviated immunologic contact urticaria and mast cell degranulation via the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
Technical Support Center: Enhancing Citromycetin Production in Penicillium
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for optimizing citromycetin production in Penicillium species through media optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the critical media components influencing citromycetin production?
A1: The key media components are the carbon source, nitrogen source, and mineral salts. Citromycetin is a secondary metabolite, meaning its production is often triggered by nutrient limitation after an initial phase of biomass growth.[1][2][3] Therefore, the type and concentration of these components are crucial. Complex carbon sources like potato juice and slowly metabolized sugars such as mannitol have been shown to be effective.[4] Organic nitrogen sources, like soybean powder or peptone, are also often preferred over inorganic sources.[4][5]
Q2: What is the optimal pH for Penicillium fermentation to produce citromycetin?
A2: The optimal initial pH for Penicillium species producing secondary metabolites is generally in the slightly acidic range. For instance, studies on Penicillium citrinum have shown optimal pH around 5.69.[6] It is important to monitor and potentially control the pH throughout the fermentation, as microbial metabolism can cause significant shifts.
Q3: What is the ideal temperature for citromycetin production?
A3: The optimal temperature for growth and secondary metabolite production in Penicillium citrinum is typically around 28-30°C.[4][7] One study identified 28°C as the optimal culture temperature for producing antibacterial compounds.[4] Another found the optimal temperature for P. citrinum growth to be 30°C.[7]
Q4: How does aeration and agitation affect production?
A4: Adequate aeration and agitation are critical for submerged fermentation of aerobic fungi like Penicillium. They ensure sufficient oxygen supply and homogenous distribution of nutrients. Optimal agitation speeds are strain and bioreactor-dependent, but a rotational speed of 150 r/min has been reported as optimal in one study.[4]
Q5: When is the peak production of citromycetin expected during fermentation?
A5: As a secondary metabolite, citromycetin production typically begins during the late logarithmic or early stationary phase of fungal growth.[1][3] This is when the primary growth slows down due to the depletion of certain nutrients. One study on a related secondary metabolite found optimal production during the stationary phase.[1]
Section 2: Troubleshooting Guides
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Citromycetin Yield | 1. Suboptimal media composition. 2. Incorrect pH of the medium. 3. Inappropriate fermentation temperature. 4. Insufficient aeration or agitation. 5. The production phase is too short or too long. | 1. Review and optimize carbon and nitrogen sources. Experiment with different concentrations and types (see Table 1). 2. Measure the initial pH and adjust it to the optimal range (around 5.7). Monitor pH during fermentation. 3. Ensure the incubator/bioreactor is calibrated and maintaining the optimal temperature (28-30°C).[4][7] 4. Increase the shaker speed or sterile air flow. If using baffled flasks, ensure proper mixing. 5. Perform a time-course experiment, harvesting samples at different time points to determine the peak production period. |
| Poor Mycelial Growth | 1. Inadequate nutrient concentrations. 2. Presence of inhibitory substances. 3. Incorrect pH or temperature for growth. 4. Low inoculum concentration. | 1. Increase the concentration of the primary carbon and nitrogen sources. 2. Ensure all media components and glassware are of high purity and properly sterilized. 3. Verify that the pH and temperature are within the optimal range for Penicillium growth. 4. Increase the inoculum size to the recommended concentration (e.g., 3.5%).[4] |
| Culture Contamination | 1. Non-sterile media or equipment. 2. Poor aseptic technique during inoculation. 3. Contaminated inoculum. | 1. Autoclave all media, glassware, and bioreactor components at 121°C for at least 20 minutes.[8] 2. Perform all inoculations in a laminar flow hood using sterile techniques. 3. Check the purity of the seed culture by plating on an appropriate agar medium. |
| High Biomass, Low Citromycetin | 1. Carbon catabolite repression. 2. Nutrient conditions favor primary metabolism. | 1. Replace rapidly metabolizable sugars like glucose with more complex or slowly utilized carbon sources like lactose or mannitol.[4][9] 2. Adjust the carbon-to-nitrogen ratio. A lower ratio can sometimes trigger secondary metabolism. |
Section 3: Data Presentation
Table 1: Example of Media Optimization Data for Citromycetin Production
| Media Formulation | Carbon Source (g/L) | Nitrogen Source (g/L) | Mycelial Biomass (g/L) | Citromycetin Yield (mg/L) |
| Baseline | Glucose (30) | Peptone (10) | 15.2 | 85 |
| Opt. 1 | Mannitol (34.11) | Soybean Powder (6.25) | 18.5 | 250 |
| Opt. 2 | Potato Juice (219.91) | Soybean Powder (6.25) | 20.1 | 310 |
| Opt. 3 | Lactose (30) | Yeast Extract (5) | 16.8 | 150 |
| Opt. 4 | Sucrose (21) | Yeast Extract (3) | 17.3 | 180 |
Note: The data in this table is illustrative and based on reported values for similar secondary metabolites.[4][10]
Section 4: Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is designed to systematically test the effect of individual media components on citromycetin production.
1. Preparation of Seed Culture:
- Inoculate a loopful of Penicillium spores into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).
- Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days until a dense mycelial culture is obtained.
2. Fermentation:
- Prepare a series of 250 mL Erlenmeyer flasks, each containing 50 mL of the basal production medium with variations in one component (e.g., different carbon sources at the same concentration).
- Sterilize the flasks by autoclaving at 121°C for 20 minutes.[8]
- After cooling, inoculate each flask with 2 mL (4% v/v) of the seed culture.
- Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 10-14 days.[4]
3. Sampling and Analysis:
- Harvest the entire content of each flask at the end of the fermentation period.
- Separate the mycelial biomass from the fermentation broth by filtration (e.g., using a pre-weighed filter paper).
- Dry the mycelial biomass at 60-70°C to a constant weight to determine the dry cell weight.
- Extract citromycetin from the fermentation broth using an appropriate solvent (e.g., ethyl acetate).
- Quantify the citromycetin concentration using methods like High-Performance Liquid Chromatography (HPLC).
Section 5: Visualizations
Caption: Workflow for optimizing citromycetin production media.
Caption: Logical steps for troubleshooting low citromycetin yield.
Caption: Hypothetical pathway for citromycetin production.
References
- 1. scispace.com [scispace.com]
- 2. Penicillin Production | PDF [slideshare.net]
- 3. news-medical.net [news-medical.net]
- 4. xuebao.scau.edu.cn [xuebao.scau.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temperature influence on Penicillium citrinum thom growth and citrinin accumulation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Addressing inconsistent results in Citromycetin MIC testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citromycetin Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: What is Citromycetin and what is its antimicrobial spectrum?
Citromycetin is a polyketide metabolite produced by several species of Penicillium fungi.[1][2] It has demonstrated antibiotic activity, primarily against Gram-positive bacteria.[3][4] Published data indicates it is active against Staphylococcus aureus, as well as the Gram-negative bacteria Vibrio cholerae and Shigella flexneri.[5]
Q2: What are the physical and chemical properties of Citromycetin relevant to MIC testing?
Understanding the properties of Citromycetin is crucial for accurate MIC testing. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₇ | [3][4] |
| Molecular Weight | 290.22 g/mol | [6] |
| Appearance | Lemon-Yellow Needle Crystalline | [4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Limited water solubility. | [3][4] |
| Storage Temperature | -20°C | [3] |
Q3: What is the general mechanism of action for Citromycetin?
The precise molecular mechanism of action for Citromycetin is not extensively detailed in currently available literature. However, as a polyketide natural product, it is hypothesized to act on bacteria through one or more of the following mechanisms common to this class of compounds:
-
Disruption of Cell Membrane Integrity: Many natural antimicrobial compounds can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Macromolecular Synthesis: This can include the inhibition of DNA, RNA, or protein synthesis.
-
Interference with Bacterial Signaling Pathways: Natural products can disrupt bacterial communication and virulence by interfering with signaling pathways such as quorum sensing or cyclic di-GMP (c-di-GMP) signaling, which are often involved in biofilm formation.[7][8][9]
Troubleshooting Inconsistent Citromycetin MIC Results
Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. This guide provides a structured approach to troubleshooting these issues when working with Citromycetin.
Problem: High variability in MIC values between experiments.
| Potential Cause | Recommended Action |
| Inconsistent Inoculum Density | The number of bacteria used in the test is a critical variable. An inoculum that is too low can lead to falsely low MICs, while an inoculum that is too high can result in falsely high MICs. The recommended inoculum for broth microdilution is approximately 5 x 10⁵ CFU/mL in the final well volume.[10] Always standardize your inoculum using a McFarland standard or by plating serial dilutions to confirm the CFU/mL. |
| Citromycetin Stock Solution Instability | Prepare fresh stock solutions of Citromycetin for each experiment. Due to its limited water solubility, using solvents like DMSO or ethanol is necessary. Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1%). Store the stock solution at -20°C and protect it from light. |
| Variations in Media Composition | The composition of the culture medium can significantly impact the activity of antimicrobial compounds. For testing non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard.[6] Ensure the media is prepared consistently and the pH is correct. For natural products, components in the media can sometimes chelate or inactivate the compound. |
| Incorrect Incubation Conditions | The standard incubation time for MIC assays is 16-20 hours at 35 ± 2°C.[10] Deviations in time or temperature can affect bacterial growth and, consequently, the MIC value. Ensure your incubator is properly calibrated and maintain consistent incubation times across all experiments. |
| Pipetting Errors | Inaccurate serial dilutions are a frequent source of error. Use calibrated pipettes and change tips between dilutions to avoid carryover. For broth microdilution, ensure proper mixing in the wells when performing serial dilutions. |
Problem: No inhibition of bacterial growth observed, even at high Citromycetin concentrations.
| Potential Cause | Recommended Action |
| Bacterial Resistance | The bacterial strain you are testing may be intrinsically resistant to Citromycetin. Confirm the identity and expected susceptibility of your bacterial strain. Include a known susceptible quality control strain in your experiments (e.g., Staphylococcus aureus ATCC 29213). |
| Inactivation of Citromycetin | Citromycetin may be unstable under your experimental conditions or may bind to components of your media or plasticware. Consider using low-binding plates. The limited water solubility could also lead to precipitation of the compound at higher concentrations. Visually inspect the wells for any precipitate. |
| Contamination | Contamination of your bacterial culture, media, or the Citromycetin stock solution can lead to unexpected growth. Always use aseptic techniques and check for purity by plating your inoculum. |
Experimental Protocols
Broth Microdilution MIC Assay for Citromycetin
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
1. Preparation of Citromycetin Stock Solution:
-
Dissolve Citromycetin in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested in the assay.
2. Preparation of the 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 2x concentrated Citromycetin solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no Citromycetin).
-
Well 12 will serve as the sterility control (no bacteria).
3. Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
The MIC is the lowest concentration of Citromycetin that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.
Quantitative Data
The following table summarizes the known MIC values for Citromycetin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Source |
| Staphylococcus aureus | 64 | [5] |
| Vibrio cholerae | 64 | [5] |
| Shigella flexneri | 64 | [5] |
Visualizations
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Workflow for determining the MIC of Citromycetin using broth microdilution.
Troubleshooting Logic for Inconsistent MIC Results
Caption: Troubleshooting flowchart for addressing variable Citromycetin MIC results.
Postulated Signaling Pathway Interference by Natural Products
Caption: Postulated interference of natural products like Citromycetin with bacterial signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ajar.journals.ekb.eg [ajar.journals.ekb.eg]
- 8. saudijournals.com [saudijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Myricetin Potentiates Antibiotics Against Resistant Pseudomonas aeruginosa by Disrupting Biofilm Formation and Inhibiting Motility Through FimX-Mediated c-di-GMP Signaling Interference - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of Citromycetin in cell-based assays
This guide provides researchers, scientists, and drug development professionals with strategies to reduce the toxicity of Amphotericin B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is Amphotericin B toxic to mammalian cells in our assays?
A1: Amphotericin B's primary mechanism of action is binding to sterols in cell membranes and forming pores, which leads to leakage of cellular contents and cell death.[1] While it has a higher affinity for ergosterol, the main sterol in fungal cell membranes, it also binds to cholesterol in mammalian cell membranes, causing similar pore formation and subsequent cytotoxicity.[1] This interaction with mammalian cell membranes is the primary cause of its toxicity in cell-based assays. Additionally, the conventional formulation of Amphotericin B, which includes deoxycholate as a solubilizing agent, contributes significantly to its toxicity.[2]
Q2: What are the primary strategies to reduce Amphotericin B toxicity in our experiments?
A2: The most effective and widely used strategy is to use a lipid-based formulation of Amphotericin B, such as liposomal Amphotericin B (L-AmB).[3][4] These formulations encapsulate the Amphotericin B, reducing its direct interaction with mammalian cell membranes and thereby lowering its toxicity.[5] Other strategies include conjugation of Amphotericin B with molecules like arabinogalactan, which has been shown to neutralize its toxic effects in mammalian cells.[6]
Q3: How do liposomal formulations of Amphotericin B differ from the conventional formulation in terms of toxicity?
A3: Liposomal formulations significantly reduce the toxicity of Amphotericin B compared to the conventional deoxycholate formulation.[2][3] This is because the liposomes act as a carrier, delivering the drug more selectively to fungal cells. In vitro studies have shown that much higher concentrations of liposomal Amphotericin B are required to induce the same level of cytotoxicity in mammalian cells as the conventional form.[3]
Q4: Can we expect a difference in the antifungal efficacy when using a less toxic formulation of Amphotericin B?
A4: While liposomal formulations are less toxic, their in vitro antifungal activity can be slightly lower than the conventional formulation in some experimental setups.[7] However, in vivo, they are often at least as effective, if not more so, due to their improved pharmacokinetic profiles and the ability to administer higher doses without causing severe toxicity.[4][8] It is crucial to determine the effective concentration for your specific fungal strain and cell line through dose-response experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cell death in control wells (no Amphotericin B) | Cell line is sensitive to the vehicle (e.g., DMSO) used to dissolve Amphotericin B. | Determine the maximum vehicle concentration tolerated by your cells and ensure it is not exceeded in your experiments. Run a vehicle-only control. |
| Cells are overgrown or have been in culture for too long. | Ensure you are using cells at a consistent and optimal passage number and confluency. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Use a cell counter to ensure consistent cell numbers are seeded in each well. |
| Inconsistent incubation times with Amphotericin B or assay reagents. | Strictly adhere to the incubation times outlined in your protocol. Use a multichannel pipette for simultaneous addition of reagents where possible. | |
| No discernible dose-dependent toxicity with Amphotericin B | The concentration range of Amphotericin B is too low. | Broaden the concentration range of Amphotericin B in your next experiment to identify the IC50. |
| The cell line is resistant to Amphotericin B. | Confirm the sensitivity of your cell line to Amphotericin B from literature or by using a known sensitive cell line as a positive control. | |
| The assay is not sensitive enough to detect toxicity at the tested concentrations. | Consider using a more sensitive cytotoxicity assay or increasing the incubation time with Amphotericin B. |
Quantitative Data Summary
The following tables summarize the comparative cytotoxicity of conventional Amphotericin B (AmB-d) and liposomal Amphotericin B (L-AmB) in various cell lines.
Table 1: In Vitro Cytotoxicity of Amphotericin B Formulations in Fibroblasts and Osteoblasts [3]
| Formulation | Cell Line | Concentration (µg/mL) | Exposure Time | Cell Viability (%) |
| L-AmB | Fibroblasts | 1000 | 5 hours | 100 ± 0 |
| AmB-d | Fibroblasts | 500 | 5 hours | Decreased |
| AmB-d | Fibroblasts | 1000 | 5 hours | Decreased |
| L-AmB | Osteoblasts | 1000 | 5 hours | 100 ± 0 |
| AmB-d | Osteoblasts | 100 | 5 hours | Decreased |
| AmB-d | Osteoblasts | 500 | 5 hours | 0 |
| L-AmB | Fibroblasts | ≥ 100 | 7 days | 0 ± 0 |
| AmB-d | Fibroblasts | 1 | 7 days | 12 ± 7 |
| AmB-d | Fibroblasts | ≥ 10 | 7 days | 0 |
| L-AmB | Osteoblasts | ≥ 100 | 7 days | 0 ± 0 |
| AmB-d | Osteoblasts | 5 | 7 days | 1 ± 0 |
| AmB-d | Osteoblasts | ≥ 10 | 7 days | 0 |
Table 2: In Vitro Cytotoxicity of Amphotericin B Formulations in Human Kidney and Monocytic Cells [9]
| Formulation | Cell Line | Concentration (µg/L) | Cytotoxicity Observed |
| Fungizone™ (AmB-d) | 293T (Kidney) | Up to 500 | No |
| Ambisome™ (L-AmB) | 293T (Kidney) | Up to 500 | No |
| iCo-009 (Novel Lipid) | 293T (Kidney) | Up to 500 | No |
| iCo-010 (Novel Lipid) | 293T (Kidney) | Up to 500 | No |
| Fungizone™ (AmB-d) | THP1 (Monocytic) | 500 | Yes |
| Ambisome™ (L-AmB) | THP1 (Monocytic) | 500 | Yes |
| iCo-009 (Novel Lipid) | THP1 (Monocytic) | 500 | No |
| iCo-010 (Novel Lipid) | THP1 (Monocytic) | 500 | No |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[3][4][5][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Amphotericin B formulations in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[6][11][12][13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background correction.
-
Data Analysis: To calculate the percentage of cytotoxicity, you will need a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (no-treatment control). The percentage of cytotoxicity is calculated as: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
Signaling Pathways and Experimental Workflows
Amphotericin B and Toll-Like Receptor (TLR) Signaling
Conventional Amphotericin B deoxycholate primarily signals through TLR2, leading to a pro-inflammatory response. In contrast, liposomal Amphotericin B diverts signaling to TLR4, which attenuates the pro-inflammatory effects and can activate an antifungal state in immune cells like neutrophils.[14][15]
Caption: Differential TLR signaling by Amphotericin B formulations.
General Workflow for Assessing Amphotericin B Cytotoxicity
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of different Amphotericin B formulations.
Caption: A typical workflow for assessing drug cytotoxicity.
References
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - EE [thermofisher.com]
- 2. reprocell.com [reprocell.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the activity of free and liposomal amphotericin B in vitro and in a model of systemic and localized murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphotericin B formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Adjuvantic Activity of Amphotericin B in a Novel, Multiplexed, Poly-TLR/NLR High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. Liposomal amphotericin B activates antifungal resistance with reduced toxicity by diverting Toll-like receptor signalling from TLR-2 to TLR-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E-SI for Citromycetin Mass Spectrometry
Welcome to the technical support center for the analysis of Citromycetin using electrospray ionization (ESI) mass spectrometry. This resource provides researchers, scientists, and drug development professionals with targeted frequently asked questions (FAQs) and troubleshooting guides to enhance signal intensity, ensure data quality, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and expected mass of Citromycetin for MS analysis?
A1: Citromycetin is a polyketide natural product.[1] Its key properties are summarized below. Understanding these is crucial for method development.
Table 1: Chemical Properties of Citromycetin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₇ | [2][3] |
| Average Molecular Weight | 290.23 g/mol | [4] |
| Monoisotopic Mass | 290.04265 Da |[2] |
Given its structure, which includes carboxylic acid and hydroxyl groups, Citromycetin is readily ionizable by ESI, particularly in negative ion mode.[1][5]
Q2: What are the common adducts of Citromycetin observed in ESI-MS?
A2: In ESI-MS, it is common to observe adduct ions in addition to the primary molecular ion. For Citromycetin, you can expect to see the following ions in both positive and negative modes.
Table 2: Predicted m/z Values for Common Citromycetin Adducts
| Adduct | Ionization Mode | Predicted m/z |
|---|---|---|
| [M-H]⁻ | Negative | 289.035 |
| [M+H]⁺ | Positive | 291.050 |
| [M+Na]⁺ | Positive | 313.032 |
| [M+K]⁺ | Positive | 329.006 |
| [M+NH₄]⁺ | Positive | 308.076 |
| [M+HCOO]⁻ | Negative | 335.041 |
Data sourced from predicted values based on the monoisotopic mass.[5]
Q3: What are the recommended starting ESI source parameters for Citromycetin analysis?
A3: Optimal ESI parameters can be instrument-dependent. However, the following table provides a robust set of starting conditions for a typical ESI source coupled with LC-MS. These should be further optimized for your specific instrument and experimental goals.
Table 3: Recommended Starting ESI-MS Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode |
|---|---|---|
| Capillary Voltage | 3000 - 4000 V | -2500 to -3500 V |
| Nebulizer Pressure | 30 - 50 psi | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C | 300 - 350 °C |
| Cone/Fragmentor Voltage | 10 - 40 V | -10 to -40 V |
These are general ranges; optimization is crucial for best results.[6][7]
Q4: How can I improve the signal intensity of Citromycetin?
A4: Improving signal intensity involves optimizing both the sample preparation and the instrument parameters.
-
Mobile Phase Composition: For reversed-phase chromatography, a mobile phase of water and acetonitrile or methanol with a low concentration of an acidic modifier (e.g., 0.1% formic acid) is recommended for positive mode to facilitate protonation.[8] For negative mode, a basic modifier like ammonium hydroxide or a volatile buffer can be used, although care must be taken with mobile phase pH to ensure chromatographic retention.
-
Solvent Selection: ESI favors volatile solvents like water, acetonitrile, and methanol.[8] Adding a small amount of isopropanol can sometimes improve signal by reducing surface tension.[8]
-
Analyte Concentration: Ensure your sample concentration is within the optimal range for your instrument.[9] Both overly dilute and overly concentrated samples can lead to poor signal intensity, the latter due to potential ion suppression.[9]
-
Source Parameter Optimization: Systematically adjust parameters like capillary voltage, nebulizer pressure, and gas temperatures to find the "sweet spot" for Citromycetin ionization.[6][7]
Experimental Protocols
Protocol 1: Direct Infusion Analysis for Initial Parameter Optimization
This protocol is designed to quickly find the best ESI source settings for Citromycetin without chromatographic separation.
-
Sample Preparation: Prepare a 1 µg/mL solution of Citromycetin in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Infusion Setup: Use a syringe pump to directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Parameter Adjustment:
-
Set the mass spectrometer to scan a range that includes the expected m/z of Citromycetin and its adducts (e.g., m/z 100-500).
-
Begin with the starting parameters from Table 3.
-
Vary one parameter at a time (e.g., capillary voltage, gas temperature) while monitoring the signal intensity of the target ion.
-
Record the optimal value for each parameter that provides the highest and most stable signal.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: I am seeing no or very low signal for Citromycetin. What should I do?
A: This is a common issue that can be resolved by systematically checking several factors.
Q: My signal is unstable and fluctuating significantly. What are the likely causes?
A: An unstable ESI spray is often the culprit.
-
Check for Blockages: Ensure the sample line and ESI needle are not partially clogged.[10]
-
Nebulizer Gas: The nebulizer gas pressure may be too high or too low, leading to an inconsistent spray. Adjust it to achieve a fine, steady mist.[6]
-
Solvent Composition: High aqueous content in the mobile phase can lead to instability. Ensure sufficient organic solvent is present.[8]
-
Electrical Discharge: An unstable signal, particularly in negative mode, can be due to corona discharge. Try reducing the capillary voltage.[11]
Q: I am observing significant in-source fragmentation of Citromycetin. How can I minimize this?
A: In-source fragmentation (ISF) occurs when molecules fragment within the ion source before reaching the mass analyzer. This is a common issue with natural products containing fragile moieties.[12]
-
Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling the energy applied to ions as they enter the mass spectrometer. Lowering this voltage will reduce fragmentation.[8]
-
Lower Source Temperature: High temperatures can cause thermal degradation. Gradually decrease the drying gas temperature to see if fragmentation is reduced.
-
Gentle Ionization: Ensure other source parameters, like capillary voltage, are not excessively high, as this can also contribute to increased ion energy.
Q: I have high background noise and see many non-target peaks. How can I clean up my spectra?
A: High background noise can originate from several sources, including the sample matrix, solvents, or the LC-MS system itself.
-
Solvent Quality: Always use LC-MS grade solvents and additives to minimize chemical noise.[11]
-
Sample Clean-up: If analyzing complex matrices (e.g., natural product extracts), use a sample preparation technique like solid-phase extraction (SPE) to remove interfering compounds like salts and lipids.[10][13]
-
System Contamination: Run a blank gradient (injecting only mobile phase) to determine if the contamination is coming from the LC system or the source.[14] If so, flush the system with appropriate cleaning solvents.
-
Plasticizers: Contaminants like phthalates are common from plastic labware. Use glass or polypropylene vials and tubes where possible.[15]
References
- 1. Citromycetin - Wikipedia [en.wikipedia.org]
- 2. Citromycetin | C14H10O7 | CID 65029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Citromycetin [drugfuture.com]
- 5. PubChemLite - Citromycetin (C14H10O7) [pubchemlite.lcsb.uni.lu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in NMR analysis of Citromycetin
Welcome to the technical support center for the NMR analysis of Citromycetin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during NMR experiments, with a specific focus on addressing low signal intensity.
Frequently Asked Questions (FAQs)
Q1: I am observing very weak or no signals in my ¹H NMR spectrum of Citromycetin. What are the primary causes for this?
A1: Low signal intensity in the NMR analysis of Citromycetin can stem from several factors, broadly categorized into sample preparation, instrument parameters, and the inherent properties of the molecule itself. The most common culprits include:
-
Insufficient Sample Concentration: The signal-to-noise ratio (S/N) is directly proportional to the concentration of the analyte.
-
Poor Sample Preparation: The presence of solid particles, improper solvent selection, or contamination can lead to significant signal degradation.[1]
-
Suboptimal Acquisition Parameters: Incorrectly set pulse widths, insufficient number of scans, or inadequate relaxation delays can severely impact signal intensity.
-
Poor Spectrometer Performance: Issues with the NMR instrument itself, such as poor shimming or a malfunctioning probe, can be a source of weak signals.[2]
-
Molecular Aggregation: Citromycetin, being an aromatic polyketide, may self-aggregate in certain solvents, leading to broad and weak signals.[3]
Q2: How can I optimize my sample preparation to improve the signal intensity for Citromycetin?
A2: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum. Here are key steps to optimize your sample preparation for Citromycetin:
-
Ensure Adequate Concentration: For ¹H NMR of small molecules like Citromycetin, a concentration range of 5-25 mg in 0.5-0.7 mL of deuterated solvent is generally recommended.[1] For ¹³C NMR, a higher, near-saturated concentration is often necessary due to the lower natural abundance of the ¹³C isotope.[1]
-
Choose the Right Solvent: The choice of deuterated solvent is critical. The solvent should fully dissolve the sample and be chemically inert. Common choices for natural products include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Acetone-d₆, and DMSO-d₆.[2][3] If solubility is an issue in one solvent, try another or a solvent mixture.[2][3] The stability of Citromycetin in the chosen solvent should also be considered to avoid degradation.
-
Filter Your Sample: Always filter your sample through a glass wool plug in a Pasteur pipette to remove any suspended particles.[1] Particulates in the sample will disrupt the magnetic field homogeneity, leading to broad lines and reduced signal intensity.[1]
-
Use High-Quality NMR Tubes: Employ clean, high-quality NMR tubes to avoid contaminants and ensure uniform sample positioning within the magnetic field.
Q3: What are the key NMR acquisition parameters I should adjust to increase the signal-to-noise ratio?
A3: Optimizing acquisition parameters is a direct way to enhance signal intensity. Consider the following:
-
Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans.[4] If your signal is weak, increasing the number of scans is a primary strategy for improvement.
-
Pulse Angle: For routine ¹H NMR, a 90° pulse angle provides the maximum signal for a single scan. However, if you are acquiring multiple scans with a short relaxation delay, a smaller flip angle (e.g., the Ernst angle) can yield better signal intensity over time.[4]
-
Relaxation Delay (d1): This delay allows the nuclear spins to return to thermal equilibrium between pulses. For quantitative results and to avoid signal saturation (especially for quaternary carbons in ¹³C NMR), a longer relaxation delay is necessary. A common starting point is 1-2 seconds for ¹H NMR, but this may need to be optimized based on the T₁ relaxation times of the specific protons in Citromycetin. For aromatic protons, longer delays might be required.[4]
-
Acquisition Time (AQ): A longer acquisition time can improve resolution, which can indirectly help in distinguishing weak signals from noise. A typical value for ¹H NMR is 2-4 seconds.[5]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Signal Intensity
This guide provides a systematic approach to identifying the root cause of weak NMR signals.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low NMR signal intensity.
Guide 2: Addressing Broad NMR Signals
Broad signals can be perceived as low intensity. This guide helps in sharpening your NMR peaks.
Causes and Solutions for Broad Signals
Caption: Common reasons for broad NMR signals and how to resolve them.
Quantitative Data Summary
The following tables provide a summary of recommended starting parameters for NMR analysis of small molecules like Citromycetin. These are general guidelines and may require further optimization for your specific sample and instrument.
Table 1: Recommended Sample Preparation Parameters
| Parameter | Recommended Value | Notes |
| Sample Concentration | 5-25 mg / 0.5-0.7 mL | For ¹H NMR. Higher for ¹³C NMR.[1] |
| Deuterated Solvent | CDCl₃, CD₃OD, Acetone-d₆, DMSO-d₆ | Choice depends on solubility and stability.[2][3] |
| Sample Filtration | Yes | Use a glass wool plug to remove particulates.[1] |
| NMR Tube Quality | High-quality, clean | To avoid contaminants and ensure good shimming. |
Table 2: Suggested ¹H NMR Acquisition Parameters
| Parameter | Starting Value | Range for Optimization | Purpose |
| Pulse Angle | 90° (for single scan) | 30° - 90° | Maximize signal or optimize for multiple scans.[4][5] |
| Number of Scans (NS) | 16 | 8 - 256+ | Increase for better signal-to-noise.[5] |
| Relaxation Delay (d1) | 1.5 s | 1 - 5 s | Allow full relaxation to avoid saturation.[5] |
| Acquisition Time (AQ) | 3.0 s | 2 - 4 s | Improve resolution.[5] |
| Spectral Width (SW) | 16 ppm | 12 - 20 ppm | Ensure all signals are within the window.[5] |
Experimental Protocols
Protocol 1: Standard ¹H NMR of Citromycetin
This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of a purified Citromycetin sample.
Experimental Workflow
Caption: A standard workflow for acquiring a ¹H NMR spectrum of Citromycetin.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of purified Citromycetin.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
-
Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean, high-quality NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth according to the manufacturer's gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal. This is a critical step for obtaining good resolution and line shape.
-
-
Data Acquisition:
-
Load a standard ¹H NMR experiment.
-
Set the number of scans (NS) to a value appropriate for your sample concentration (e.g., 64 for a moderately concentrated sample).
-
Set the relaxation delay (d1) to at least 2 seconds.
-
Ensure the spectral width covers the expected range of proton signals for Citromycetin (approximately 0-14 ppm).
-
Set the acquisition time (AQ) to around 3 seconds.
-
Execute the experiment.
-
-
Data Processing:
-
Once the acquisition is complete, perform a Fourier transform on the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).[6]
-
This technical support guide provides a comprehensive resource for troubleshooting low signal intensity in the NMR analysis of Citromycetin. By systematically addressing sample preparation, acquisition parameters, and potential sources of signal broadening, researchers can significantly improve the quality of their NMR data.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2006-04 [nmr.chem.ualberta.ca]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Citromycetin and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial properties of Citromycetin and vancomycin. While vancomycin is a well-characterized glycopeptide antibiotic with a clearly defined mechanism of action, data on the antibacterial efficacy and specific molecular mechanisms of Citromycetin, a polyketide, are less documented in publicly available literature. This comparison, therefore, draws upon established knowledge of vancomycin and the general understanding of polyketide antibiotics to frame the discussion.
Introduction
Chemical Structures
The chemical structures of Citromycetin and vancomycin are fundamentally different, belonging to distinct classes of natural products.
| Compound | Chemical Class | Molecular Formula | Molar Mass |
| Citromycetin | Polyketide | C₁₄H₁₀O₇ | 290.23 g/mol [3] |
| Vancomycin | Glycopeptide | C₆₆H₇₅Cl₂N₉O₂₄ | 1449.27 g/mol |
Mechanism of Action
Vancomycin:
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[4] This binding physically obstructs the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to cell lysis.[4]
Figure 1: Simplified signaling pathway of vancomycin's mechanism of action.
Citromycetin:
As a polyketide, Citromycetin's mechanism of action is not as definitively characterized as vancomycin's. Polyketide antibiotics exhibit a diverse range of mechanisms.[5] Some, like erythromycin, inhibit protein synthesis by binding to the 50S ribosomal subunit.[6][7] Others can interfere with nucleic acid synthesis or disrupt the bacterial cell membrane.[5] For instance, the polyketide cervimycin C has been shown to affect DNA biosynthesis and induce a heat shock response, suggesting it causes protein stress within the cell.[8][9] Without specific studies on Citromycetin, its precise molecular target and mechanism of action remain to be elucidated.
Antibacterial Efficacy: A Data-Driven Comparison
Direct, peer-reviewed comparative studies detailing the antibacterial efficacy of Citromycetin versus vancomycin are not available in the public domain. To provide a baseline for comparison, the following table summarizes typical Minimum Inhibitory Concentration (MIC) values for vancomycin against common Gram-positive pathogens. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Vancomycin Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.5 - 2.0 | [10] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.5 - 2.0 | [10] |
| Vancomycin-Intermediate Staphylococcus aureus (VISA) | 4.0 - 8.0 | [6] |
| Vancomycin-Resistant Staphylococcus aureus (VRSA) | ≥ 16 | [5] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Quantitative data for Citromycetin's MIC or Minimum Bactericidal Concentration (MBC) against these or other bacterial strains are not readily found in the surveyed literature.
Experimental Protocols
The following are standardized methodologies for determining the antibacterial efficacy of compounds like Citromycetin and vancomycin.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., Citromycetin or vancomycin) is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL) is prepared from an overnight culture of the test organism.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (bacteria in MHB without the antimicrobial) and a sterility control well (MHB only) are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
MIC Determination: An MIC test is performed as described above.
-
Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is plated onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Figure 2: Generalized workflow for determining MIC and MBC.
Conclusion and Future Directions
Vancomycin remains a critical antibiotic for treating serious Gram-positive infections, with a well-understood mechanism of action targeting cell wall synthesis. Citromycetin, a polyketide antibiotic, also demonstrates activity against Gram-positive bacteria, but its specific mechanism and clinical efficacy are not as well-documented. The lack of direct comparative data between these two compounds highlights a significant knowledge gap.
Future research should focus on conducting head-to-head studies to determine the MIC and MBC of Citromycetin against a panel of clinically relevant Gram-positive pathogens, including MRSA and vancomycin-resistant strains. Furthermore, detailed mechanistic studies are required to identify the specific molecular target(s) of Citromycetin. Such data would be invaluable for the scientific and drug development communities in assessing the potential of Citromycetin as a therapeutic agent and for understanding the diverse mechanisms of action within the polyketide class of antibiotics.
References
- 1. notesforbiology.com [notesforbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell wall inhibitors and Beta lactum antibiotics | PPTX [slideshare.net]
A Comparative Analysis of Citromycetin and Penicillin Against Gram-Positive Bacteria: An Evidentiary Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Citromycetin and Penicillin, with a focus on their activity against Gram-positive bacteria. While Penicillin is a well-established antibiotic with a vast body of supporting data, information regarding the antibacterial efficacy of Citromycetin is notably limited and presents conflicting findings. This document aims to objectively present the available evidence for both compounds to inform future research and development efforts.
Introduction to the Compounds
Penicillin , a group of β-lactam antibiotics, was one of the first classes of antibiotics discovered and remains a cornerstone in the treatment of bacterial infections. Penicillins are derived from Penicillium fungi and are highly effective against a wide range of Gram-positive bacteria.[1][2] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a target that is absent in mammalian cells, contributing to their selective toxicity.[1][2]
Citromycetin is a polyketide metabolite also produced by several species of Penicillium fungi.[3] While general statements in the literature allude to its "antimicrobial activities," specific, quantitative data to support this claim against key Gram-positive pathogens is scarce and, in some cases, contradictory.[3]
Comparative Efficacy: A Data Deficit for Citromycetin
A critical aspect of comparing antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. While extensive MIC data is available for Penicillin against a multitude of Gram-positive bacteria, there is a significant lack of such data for Citromycetin in the peer-reviewed literature.
One study explicitly reported that Citromycetin was not active when tested against Staphylococcus aureus and Bacillus subtilis at concentrations less than 10 µg/mL.[3] This finding raises significant questions about its potential as a clinically relevant antibacterial agent against these common Gram-positive pathogens.
The following table summarizes representative MIC values for Penicillin against two medically important Gram-positive bacteria. A corresponding entry for Citromycetin is included to highlight the current data gap.
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Penicillin | Staphylococcus aureus | 0.125 - >1024 (strain dependent) | [4][5][6][7][8] |
| Streptococcus pyogenes | ≤ 0.006 - 8 (strain dependent) | [9][10][11][12] | |
| Citromycetin | Staphylococcus aureus | No definitive data available; reported as inactive at <10 µg/mL | [3] |
| Streptococcus pyogenes | No definitive data available |
Mechanisms of Action
Penicillin: Inhibition of Cell Wall Synthesis
Penicillin's mechanism of action is well-elucidated. It acts by inhibiting the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Penicillin acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. This inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death.
Penicillin's mechanism of action against Gram-positive bacteria.
Citromycetin: An Unclear Mechanism
The mechanism of action for Citromycetin's potential antibacterial activity has not been determined. As a polyketide, it belongs to a large and structurally diverse class of secondary metabolites with a wide range of biological activities. Without specific studies, any proposed mechanism would be speculative. Further research is required to identify its cellular target and mode of action, should it prove to have genuine antibacterial properties.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antibiotic susceptibility. The two most common methods are broth microdilution and Kirby-Bauer disk diffusion.
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antibiotic in a liquid growth medium.
Protocol:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (uninoculated) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Workflow for Broth Microdilution MIC Testing.
2. Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.
-
Plate Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disk Application: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition around each disk is measured. The size of the zone is correlated with established breakpoints to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Conclusion and Future Directions
Based on the currently available scientific literature, a direct comparative study of the efficacy of Citromycetin and Penicillin against Gram-positive bacteria is hampered by a significant lack of data for Citromycetin. While Penicillin's efficacy and mechanism of action are well-documented, the antibacterial activity of Citromycetin remains unproven and, in some reports, is contradicted.
For the research and drug development community, this highlights a critical knowledge gap. Future investigations should focus on:
-
Definitive In Vitro Susceptibility Testing: Rigorous testing of purified Citromycetin against a broad panel of Gram-positive pathogens, including clinical isolates, is necessary to determine its true antibacterial potential and establish MIC values.
-
Mechanism of Action Studies: Should antibacterial activity be confirmed, subsequent studies to elucidate its mechanism of action will be crucial to understand its novelty and potential for further development.
Until such data becomes available, Penicillin remains a well-characterized and effective antibiotic for the treatment of susceptible Gram-positive bacterial infections, while Citromycetin should be considered a compound with unconfirmed antibacterial activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. jwatch.org [jwatch.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of penicillin tolerance in Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trend of antibiotic susceptibility of Streptococcus pyogenes isolated from respiratory tract infections in tertiary care hospital in south Karnataka - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Showdown: Citromycetin and Erythromycin Face Off Against Staphylococcus aureus
A Comparative analysis of the in vitro efficacy of Citromycetin and the established macrolide, erythromycin, against the formidable pathogen Staphylococcus aureus. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their antibacterial potency, supported by experimental data and detailed methodologies.
This report summarizes the available in vitro data on Citromycetin and erythromycin against Staphylococcus aureus, a leading cause of clinical infections. The comparison focuses on the minimum inhibitory concentration (MIC) of each compound, a key indicator of antimicrobial potency. Detailed experimental protocols for determining MIC and susceptibility are also provided to facilitate reproducibility and further investigation.
Quantitative Comparison of Antimicrobial Activity
The in vitro efficacy of Citromycetin and erythromycin against Staphylococcus aureus is summarized below. The data highlights a significant difference in the concentrations required to inhibit the growth of this pathogen.
| Compound | Antibiotic Class | Test Strain | Minimum Inhibitory Concentration (MIC) |
| Citromycetin | Polyketide | Staphylococcus aureus | 64 µg/ml |
| Erythromycin | Macrolide | Staphylococcus aureus ATCC 29213 | <0.5 µg/ml[1] |
| Erythromycin | Macrolide | Staphylococcus aureus ATCC 25925 | 0.25 µg/ml[2] |
Deciphering the Mechanisms of Action
Erythromycin , a well-characterized macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis. It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation step of protein elongation. This disruption of protein production is vital for bacterial growth and proliferation.
The precise mechanism of action for Citromycetin is not as extensively documented in publicly available literature. As a polyketide, it belongs to a large and diverse class of secondary metabolites with a wide range of biological activities. Further research is required to elucidate its specific molecular target and antibacterial pathway within Staphylococcus aureus.
Experimental Protocols
To ensure standardized and reproducible results, the following detailed protocols for in vitro susceptibility testing are provided. These are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Staphylococcus aureus isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Citromycetin and erythromycin stock solutions
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/ml in each well of the microtiter plate.
-
Antimicrobial Dilution Series: Prepare a two-fold serial dilution of Citromycetin and erythromycin in CAMHB in the 96-well plates. The final volume in each well should be 100 µl.
-
Inoculation: Add 100 µl of the diluted bacterial suspension to each well containing the antimicrobial dilutions.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for MIC Determination.
Kirby-Bauer Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Materials:
-
Staphylococcus aureus isolate
-
Mueller-Hinton Agar (MHA) plates
-
Filter paper disks impregnated with known concentrations of Citromycetin and erythromycin
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the MIC test.
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Application of Antibiotic Disks: Aseptically apply the antibiotic-impregnated disks to the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Interpretation: Compare the zone diameters to the interpretive criteria established by a standards organization like CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agents.
Caption: Workflow for Disk Diffusion Testing.
References
- 1. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Activity of Citromycetin Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Citromycetin with established antibiotics against clinically relevant bacterial isolates. The data presented is based on a comprehensive review of available literature and is intended to support further research and development of novel antimicrobial agents.
Comparative Antibacterial Potency
The in vitro antibacterial activity of Citromycetin was compared against three widely used antibiotics: Vancomycin, Ciprofloxacin, and Linezolid. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was used as the primary metric for comparison.
Data Summary:
The following tables summarize the MIC values of Citromycetin and comparator antibiotics against key Gram-positive and Gram-negative clinical isolates. It is important to note that the available data for Citromycetin is limited and may not be derived from recent clinical isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of Citromycetin and Comparator Antibiotics against Staphylococcus aureus (Gram-positive)
| Antibiotic | MIC Range (µg/mL) against Clinical Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Citromycetin | 64 (against S. aureus) | N/A | N/A |
| Vancomycin | 0.5 - 2[1] | 1[2] | 1[2] |
| Linezolid | 1 - 4[3] | 2[2] | 4[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Citromycetin and Comparator Antibiotics against Escherichia coli (Gram-negative)
| Antibiotic | MIC Range (µg/mL) against Clinical Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Citromycetin | 64 (against V. cholerae & S. flexneri) | N/A | N/A |
| Ciprofloxacin | ≤0.06 - >8[4] | N/A | N/A |
Table 3: Minimum Inhibitory Concentration (MIC) of Citromycetin and Comparator Antibiotics against Pseudomonas aeruginosa (Gram-negative)
| Antibiotic | MIC Range (µg/mL) against Clinical Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Citromycetin | N/A | N/A | N/A |
| Ciprofloxacin | 0.12 - 32[5] | N/A | N/A |
N/A: Data not available from the reviewed sources.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the antibacterial activity of a compound like Citromycetin. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are widely recognized for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., Citromycetin)
-
Comparator antibiotics
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the test and comparator antibiotics. Perform serial two-fold dilutions in MHB to achieve a range of concentrations in the 96-well plates.
-
Inoculum Preparation: From a fresh culture of the clinical isolate, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 35°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for determining antibacterial activity and a potential mechanism of action for aromatic polyketide antibiotics like Citromycetin.
References
- 1. Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Potential: Fungal Polyketides Enhance Efficacy of Conventional Antibiotics
A new frontier in the battle against antimicrobial resistance is emerging from an often-overlooked source: fungi. Researchers are discovering that certain fungal secondary metabolites, specifically polyketides, can significantly enhance the effectiveness of conventional antibiotics when used in combination. This synergistic relationship holds the promise of revitalizing existing antibiotic arsenals and providing new therapeutic strategies against drug-resistant pathogens.
This guide provides an in-depth comparison of the synergistic effects observed between fungal polyketides and conventional antibiotics, with a focus on quantitative data from experimental studies. It is intended for researchers, scientists, and drug development professionals seeking to explore novel combination therapies.
Potentiating Antibiotic Activity: A Quantitative Look
Recent studies have demonstrated the ability of fungal polyketides to reduce the minimum inhibitory concentration (MIC) of conventional antibiotics against various bacterial strains. A notable example involves three polyketide compounds isolated from the fungus Fusarium graminearum, which were found to modulate the activity of chloramphenicol against Staphylococcus aureus.
| Fungal Polyketide | Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Polyketide Alone (µg/mL) | Fold Decrease in Antibiotic MIC in Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| Fusarium Polyketide 1 | Chloramphenicol | Staphylococcus aureus | Data not available | 80 | Data not available | Data not available | Modulation of activity |
| Fusarium Polyketide 2 | Chloramphenicol | Staphylococcus aureus | Data not available | 80 | Data not available | Data not available | Modulation of activity |
| Fusarium Polyketide 3 | Chloramphenicol | Staphylococcus aureus | Data not available | 160 | Data not available | Data not available | Modulation of activity |
Note: While a review article confirms the modulatory effect of these Fusarium polyketides on chloramphenicol, the specific quantitative data on MIC reduction and FIC indices from the original study by Zaman et al. were not available in the public domain at the time of this publication. The table reflects the reported individual MICs of the polyketides and the observed interaction.
Experimental Protocols: Unveiling Synergy
The synergistic interactions between fungal polyketides and conventional antibiotics are typically evaluated using the checkerboard broth microdilution method. This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.
Checkerboard Assay Protocol
-
Preparation of Antimicrobial Agents: Stock solutions of the fungal polyketide and the conventional antibiotic are prepared in an appropriate solvent and serially diluted to achieve a range of concentrations, typically from 4 times the MIC to 1/16th of the MIC.
-
Microtiter Plate Setup: In a 96-well microtiter plate, the fungal polyketide dilutions are added to the wells horizontally, while the antibiotic dilutions are added vertically. This creates a matrix of wells containing various concentration combinations of the two agents.
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each agent alone and in combination. The FIC index is then calculated using the following formula:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Below is a graphical representation of the checkerboard assay workflow.
Potential Mechanisms of Synergy: A Look into the Cell
The synergistic effect of fungal polyketides with conventional antibiotics is likely due to a multi-pronged attack on bacterial cells. While the precise mechanisms are still under investigation, several hypotheses have been proposed. One prominent theory is that the fungal polyketide acts as a permeabilizing agent, disrupting the bacterial cell membrane or wall. This initial damage would then facilitate the entry of the conventional antibiotic, allowing it to reach its intracellular target more effectively.
Another possible mechanism involves the inhibition of bacterial efflux pumps by the fungal polyketide. Efflux pumps are a common mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. By blocking these pumps, the polyketide would increase the intracellular concentration of the conventional antibiotic, thereby restoring its efficacy.
The following diagram illustrates a hypothetical signaling pathway for this synergistic action.
The exploration of synergistic relationships between fungal polyketides and conventional antibiotics represents a promising avenue for addressing the growing challenge of antimicrobial resistance. Further research is needed to identify more synergistic pairs, elucidate their precise mechanisms of action, and evaluate their therapeutic potential in preclinical and clinical settings.
A Comparative Analysis of the Mechanism of Action of Citromycetin and Other Polyketides
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct mechanisms of action of various polyketide-based compounds. This guide provides a comparative analysis of Citromycetin, Erythromycin, Tetracycline, and Doxorubicin, supported by experimental data and detailed methodologies.
Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their therapeutic potential stems from their varied mechanisms of action, which often target fundamental cellular processes. This guide provides a comparative analysis of the proposed mechanism of action for the aromatic polyketide Citromycetin against the well-established mechanisms of other prominent polyketides: the macrolide Erythromycin, the tetracycline antibiotic Tetracycline, and the anthracycline Doxorubicin.
While the precise molecular target of Citromycetin is still under investigation, studies on the structurally related compound anhydrofulvic acid suggest a potential mechanism involving the inhibition of mitochondrial respiration. Anhydrofulvic acid has been shown to inhibit succinate dehydrogenase (complex II) in the electron transport chain of yeast. This mode of action is notably distinct from many other polyketide antibiotics.
Comparative Data on Mechanisms of Action
The following table summarizes the key differences in the mechanisms of action between Citromycetin (hypothesized) and other well-characterized polyketides.
| Feature | Citromycetin (Hypothesized) | Erythromycin | Tetracycline | Doxorubicin |
| Primary Target | Succinate Dehydrogenase (Complex II of Electron Transport Chain) | 50S ribosomal subunit | 30S ribosomal subunit | DNA and Topoisomerase II |
| Cellular Process Inhibited | Mitochondrial Respiration | Protein Synthesis (Translation) | Protein Synthesis (Translation) | DNA Replication and Transcription |
| Effect on Macromolecular Synthesis | Indirectly affects ATP-dependent synthesis | Directly inhibits protein synthesis | Directly inhibits protein synthesis | Directly inhibits DNA and RNA synthesis |
| Spectrum of Activity | Antifungal, potential antibacterial | Primarily Gram-positive bacteria | Broad-spectrum (Gram-positive and Gram-negative bacteria) | Broad-spectrum anticancer |
| Evidence | Inhibition of mitochondrial respiration by structurally related anhydrofulvic acid. | Extensive biochemical and structural studies. | Extensive biochemical and structural studies. | Extensive biochemical and structural studies. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action of these polyketides, specific signaling pathways and experimental workflows are employed. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Hypothesized mechanism of Citromycetin action.
Caption: Mechanism of Erythromycin and Tetracycline.
Caption: Multifaceted mechanism of Doxorubicin.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of antibiotic mechanisms of action.
Macromolecular Synthesis Inhibition Assay
This assay determines the effect of a compound on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall) by measuring the incorporation of radiolabeled precursors.
Materials:
-
Bacterial or fungal culture in logarithmic growth phase.
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), N-acetyl-[³H]glucosamine (for peptidoglycan).
-
Test compound (e.g., Citromycetin) at various concentrations.
-
Positive control inhibitors (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall).
-
Trichloroacetic acid (TCA), ice-cold.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Grow the microbial culture to mid-log phase in a suitable broth medium.
-
Aliquot the culture into tubes.
-
Add the test compound or control inhibitors at desired concentrations. An untreated control should also be included.
-
Immediately add the respective radiolabeled precursor to each tube.
-
Incubate the tubes under appropriate growth conditions for a defined period (e.g., 30-60 minutes).
-
Stop the incorporation by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of incorporation for each macromolecule compared to the untreated control.
Mitochondrial Respiration Assay (for fungi)
This assay measures the effect of a compound on the oxygen consumption rate of isolated mitochondria, providing insights into its impact on the electron transport chain.
Materials:
-
Fungal spheroplasts.
-
Mitochondria isolation buffer.
-
Respiratory substrates (e.g., succinate, NADH).
-
Test compound (e.g., Citromycetin).
-
Control inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV).
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
Protocol:
-
Prepare fungal spheroplasts by enzymatic digestion of the cell wall.
-
Isolate mitochondria from the spheroplasts by differential centrifugation.
-
Resuspend the isolated mitochondria in a respiration buffer.
-
Add the mitochondrial suspension to the chamber of the high-resolution respirometer.
-
Sequentially add respiratory substrates to measure the activity of different parts of the electron transport chain. For example, add succinate to measure Complex II-linked respiration.
-
After a stable baseline of oxygen consumption is established, add the test compound at various concentrations.
-
Monitor the change in oxygen consumption rate. A decrease indicates inhibition of respiration.
-
Use known inhibitors of the electron transport chain complexes as controls to pinpoint the site of inhibition of the test compound.
Bacterial Cell Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.
Materials:
-
Bacterial culture in logarithmic growth phase.
-
Fluorescent dyes: Propidium iodide (PI) and SYTO 9.
-
Test compound.
-
Positive control (e.g., polymyxin B).
-
Phosphate-buffered saline (PBS).
-
Fluorometer or fluorescence microscope.
Protocol:
-
Grow the bacterial culture to mid-log phase.
-
Wash and resuspend the cells in PBS.
-
Add the test compound or control to the bacterial suspension.
-
Incubate for a specific period.
-
Add a mixture of SYTO 9 and PI to the cell suspension. SYTO 9 can penetrate intact membranes and stains all cells green, while PI can only enter cells with compromised membranes and stains them red.
-
Incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for both dyes using a fluorometer. An increase in red fluorescence indicates an increase in membrane permeability.
-
Alternatively, visualize the stained cells using a fluorescence microscope to quantify the percentage of live (green) and dead (red) cells.
DNA Gyrase Inhibition Assay
This assay determines if a compound inhibits the supercoiling activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
Materials:
-
Purified DNA gyrase enzyme.
-
Relaxed plasmid DNA (substrate).
-
ATP.
-
Assay buffer.
-
Test compound.
-
Positive control (e.g., ciprofloxacin).
-
Agarose gel electrophoresis equipment.
-
DNA staining agent (e.g., ethidium bromide).
Protocol:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add the test compound or positive control at various concentrations. A no-enzyme control and a no-inhibitor control should be included.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reaction at 37°C for a defined time (e.g., 1 hour).
-
Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid into its supercoiled form, which migrates faster in the gel. Inhibition of the enzyme will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.
A Comparative Analysis of the Modes of Action: Citromycetin vs. Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of antimicrobial resistance necessitates a deep understanding of the mechanisms by which different antibiotics exert their effects. This guide provides a detailed comparison of the mode of action of the well-established beta-lactam class of antibiotics and the less-characterized polyketide, Citromycetin. While the mechanism of beta-lactams is extensively documented, the precise mode of action of Citromycetin remains an area of ongoing investigation. This comparison aims to highlight the known differences and the existing knowledge gaps.
At a Glance: Key Mechanistic Differences
| Feature | Citromycetin | Beta-Lactam Antibiotics |
| Antibiotic Class | Polyketide | Beta-Lactam |
| Primary Molecular Target | Not definitively established. As a polyketide, potential targets could include the ribosome (inhibiting protein synthesis), DNA gyrase, or the bacterial cell membrane. | Penicillin-Binding Proteins (PBPs)[1][2] |
| Cellular Process Inhibited | Unknown. Potentially protein synthesis, DNA replication, or membrane integrity. | Peptidoglycan synthesis (cell wall formation)[3] |
| Mechanism of Action | The exact mechanism is not well understood. It is known to be active against Gram-positive bacteria.[][5] | Beta-lactam ring mimics the D-Ala-D-Ala substrate of PBPs, leading to covalent acylation of the PBP active site, thereby inactivating the enzyme.[3][2] This disrupts the cross-linking of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.[3] |
| Examples | Citromycetin | Penicillins, Cephalosporins, Carbapenems, Monobactams |
Quantitative Data: Antimicrobial Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Citromycetin against various bacterial strains. For comparison, representative MIC ranges for a common beta-lactam antibiotic, Ampicillin, are also provided.
| Organism | Citromycetin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | 64[6] | 0.25 - 2 |
| Vibrio cholerae | 64[6] | 4 - 128 |
| Shigella flexneri | 64[6] | 2 - 128 |
| Escherichia coli | Not reported as highly active | 2 - 8 |
| Bacillus subtilis | Not reported as highly active | 0.06 - 0.5 |
Note: The provided MIC values for Ampicillin are typical ranges and can vary depending on the specific strain and resistance mechanisms. The activity of Citromycetin appears to be more pronounced against the tested Gram-positive and some Gram-negative bacteria at a concentration of 64 µg/mL.
In-Depth Mode of Action
Beta-Lactam Antibiotics: Inhibition of Cell Wall Synthesis
The bactericidal action of beta-lactam antibiotics is a well-elucidated process that targets the integrity of the bacterial cell wall.
-
Target: The primary targets of beta-lactams are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[3][1][2] PBPs are essential for the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.
-
Mechanism: The four-membered beta-lactam ring is the key pharmacophore. Structurally, it mimics the D-alanyl-D-alanine dipeptide at the terminus of the pentapeptide side chains of the nascent peptidoglycan strands.[3] This molecular mimicry allows the beta-lactam antibiotic to bind to the active site of the PBP. The strained beta-lactam ring is then cleaved, leading to the formation of a stable, covalent acyl-enzyme intermediate.[2] This irreversible modification inactivates the PBP, preventing it from catalyzing the transpeptidation reaction required for cross-linking the peptidoglycan chains.
-
Consequence: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.
Caption: Mode of action of beta-lactam antibiotics.
Citromycetin: An Unresolved Mechanism
Citromycetin is a polyketide produced by various Penicillium species. While it exhibits antimicrobial activity, its precise mode of action has not been definitively established.[][5] As a member of the diverse polyketide family, several potential mechanisms could be at play. Polyketide antibiotics are known to target various essential cellular processes in bacteria:
-
Inhibition of Protein Synthesis: Some polyketides, such as macrolides (e.g., erythromycin), bind to the bacterial ribosome and inhibit protein synthesis.[7][8]
-
Inhibition of Nucleic Acid Synthesis: Other polyketides, like the rifamycins, target bacterial RNA polymerase, thereby inhibiting transcription.[7]
-
Disruption of Cell Membrane Integrity: Certain polyketides can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[7]
-
Inhibition of DNA Gyrase: Some polyketides have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication and repair.[2][9]
Without specific experimental data for Citromycetin, its mechanism remains speculative. Further research is required to elucidate its molecular target and the downstream cellular effects.
Caption: Potential modes of action for Citromycetin.
Experimental Protocols for Mode of Action Studies
Determining the mode of action of a novel antibiotic is a critical step in its development. A series of well-established experimental protocols are employed to identify the cellular pathway targeted by the compound.
Macromolecular Synthesis Inhibition Assays
These assays assess the effect of the antibiotic on the synthesis of major macromolecules: DNA, RNA, protein, and peptidoglycan. This is typically done by measuring the incorporation of radiolabeled precursors into these macromolecules in bacterial cultures.
Protocol Outline: Peptidoglycan Synthesis Inhibition Assay
-
Bacterial Culture: Grow a susceptible bacterial strain to the mid-logarithmic phase.
-
Antibiotic Treatment: Aliquot the culture and expose the cells to different concentrations of the test antibiotic (e.g., Citromycetin) and a known inhibitor (e.g., a beta-lactam) as a positive control. Include an untreated control.
-
Radiolabeling: Add a radiolabeled peptidoglycan precursor, such as [³H]-diaminopimelic acid or [¹⁴C]-N-acetylglucosamine, to each culture.
-
Incubation: Incubate the cultures for a defined period to allow for the incorporation of the radiolabel.
-
Macromolecule Precipitation: Stop the incorporation by adding a precipitating agent like trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate by filtration and measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: A significant reduction in the incorporation of the radiolabeled precursor in the presence of the antibiotic indicates inhibition of peptidoglycan synthesis.
A similar approach is used for assessing the inhibition of DNA, RNA, and protein synthesis using radiolabeled thymidine, uridine, and leucine, respectively.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is specific for identifying antibiotics that target PBPs.
Protocol Outline:
-
Membrane Preparation: Isolate the bacterial cell membranes containing the PBPs.
-
Competition: Incubate the membrane preparation with increasing concentrations of the test antibiotic.
-
Labeling: Add a fluorescently or radioactively labeled penicillin derivative (e.g., Bocillin FL) that binds to the active site of PBPs.
-
Electrophoresis: Separate the membrane proteins by SDS-PAGE.
-
Detection: Visualize the labeled PBPs using a fluorescence scanner or autoradiography.
-
Analysis: A decrease in the signal from the labeled penicillin in the presence of the test antibiotic indicates that it competes for binding to the PBPs.
Caption: Experimental workflow for mode of action determination.
Conclusion
The modes of action of Citromycetin and beta-lactam antibiotics represent two distinct paradigms in antibacterial therapy. Beta-lactams have a well-defined and extensively studied mechanism centered on the inhibition of bacterial cell wall synthesis. In contrast, the mode of action of Citromycetin, a member of the structurally diverse polyketide family, remains to be fully elucidated. The comparative analysis presented here underscores the importance of continued research into the mechanisms of action of lesser-known antibiotics. A thorough understanding of these mechanisms is paramount for the rational design of new antimicrobial agents and for developing strategies to combat the growing threat of antibiotic resistance. Further investigation into the molecular target and cellular effects of Citromycetin is warranted to unlock its full therapeutic potential.
References
- 1. A method to assay penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs [mdpi.com]
- 8. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Cross-resistance studies of Citromycetin with other antibiotic classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-resistance patterns between the aromatic polyketide antibiotic, Citromycetin, and other major antibiotic classes. Due to the limited direct experimental data on Citromycetin's cross-resistance, this document outlines a predictive framework based on its inferred mechanism of action, supported by detailed experimental protocols to validate these hypotheses.
Introduction to Citromycetin
Citromycetin is a polyketide antibiotic produced by several species of Penicillium fungi. Polyketides are a diverse class of natural products with a wide range of biological activities, including antimicrobial effects. While the precise mechanism of action for Citromycetin has not been definitively elucidated, its structural class as an aromatic polyketide and analogies with other structurally related natural products, such as the flavonoid quercetin and the mycotoxin citrinin, suggest a potential interference with bacterial DNA synthesis. It is hypothesized that Citromycetin may act as an inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.
Inferred Mechanism of Action and Potential for Cross-Resistance
The primary hypothesized mechanism of action for Citromycetin is the inhibition of DNA gyrase. This enzyme is also the target of the quinolone class of antibiotics. Therefore, the most direct potential for cross-resistance lies with this class. Additionally, cross-resistance could arise through non-specific mechanisms such as altered membrane permeability or active efflux pumps that can extrude multiple classes of antibiotics.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of Citromycetin and its potential overlap with the action of quinolone antibiotics, leading to cross-resistance.
Caption: Inferred mechanism of Citromycetin action via DNA gyrase inhibition.
Experimental Protocols for Cross-Resistance Studies
To empirically determine the cross-resistance profile of Citromycetin, a series of standardized microbiological assays should be performed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Citromycetin and a panel of comparator antibiotics from different classes will be determined against a collection of bacterial strains, including both susceptible wild-type strains and strains with known resistance mechanisms to other antibiotic classes.
Protocol:
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa) and their corresponding resistant variants (e.g., quinolone-resistant, beta-lactam-resistant) will be used.
-
Antibiotic Preparation: Stock solutions of Citromycetin and comparator antibiotics (e.g., ciprofloxacin, ampicillin, tetracycline, gentamicin) will be prepared in appropriate solvents.
-
Broth Microdilution Assay: The assay will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial two-fold dilutions of each antibiotic will be prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well will be inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Plates will be incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Generation and Characterization of Citromycetin-Resistant Mutants
Spontaneous resistant mutants will be selected by exposing a susceptible bacterial population to Citromycetin.
Protocol:
-
Selection of Mutants: A high-density culture of a susceptible bacterial strain (e.g., E. coli ATCC 25922) will be plated on Mueller-Hinton agar containing Citromycetin at concentrations 4x, 8x, and 16x the MIC.
-
Incubation: Plates will be incubated at 37°C for 48-72 hours.
-
Isolation and Purification: Colonies that grow on the antibiotic-containing plates will be isolated and sub-cultured on antibiotic-free agar to ensure purity.
-
Confirmation of Resistance: The MIC of Citromycetin for the isolated mutants will be re-determined to confirm the resistant phenotype.
-
Cross-Resistance Profiling: The MICs of the panel of comparator antibiotics will be determined for the Citromycetin-resistant mutants to identify any cross-resistance.
Experimental Workflow Diagram
The following diagram outlines the workflow for the proposed cross-resistance studies.
Caption: Workflow for investigating Citromycetin cross-resistance.
Predicted Cross-Resistance Data Presentation
The following tables present hypothetical data structures for summarizing the results of the proposed cross-resistance studies.
Table 1: Predicted MICs (µg/mL) of Citromycetin and Comparator Antibiotics against Wild-Type and Quinolone-Resistant E. coli
| Antibiotic Class | Antibiotic | Wild-Type E. coli | Quinolone-Resistant E. coli | Fold Change in MIC |
| Polyketide | Citromycetin | [Expected MIC] | [Expected Increased MIC] | [Calculate Fold Change] |
| Quinolone | Ciprofloxacin | 0.015 | >32 | >2133 |
| Beta-lactam | Ampicillin | 4 | 4 | 1 |
| Tetracycline | Tetracycline | 2 | 2 | 1 |
| Aminoglycoside | Gentamicin | 0.5 | 0.5 | 1 |
Table 2: Predicted MICs (µg/mL) of Comparator Antibiotics against Wild-Type and Citromycetin-Resistant S. aureus
| Antibiotic Class | Antibiotic | Wild-Type S. aureus | Citromycetin-Resistant S. aureus | Fold Change in MIC |
| Polyketide | Citromycetin | [Baseline MIC] | >[Increased MIC] | [Calculate Fold Change] |
| Quinolone | Ciprofloxacin | 0.5 | [Expected Increased MIC] | [Calculate Fold Change] |
| Beta-lactam | Oxacillin | 0.25 | 0.25 | 1 |
| Tetracycline | Tetracycline | 1 | 1 | 1 |
| Aminoglycoside | Gentamicin | 0.25 | 0.25 | 1 |
Conclusion and Future Directions
This guide outlines a predictive framework and a clear experimental path to investigate the cross-resistance profile of Citromycetin. The primary hypothesis is a potential for cross-resistance with quinolone antibiotics due to a shared target, DNA gyrase. The proposed experimental protocols will provide the necessary quantitative data to confirm or refute this hypothesis and to explore other potential mechanisms of cross-resistance, such as efflux pumps. The results of these studies will be crucial for understanding the potential clinical utility of Citromycetin and for guiding its future development as a therapeutic agent. Further studies should also investigate the genetic basis of any observed cross-resistance through whole-genome sequencing of resistant mutants.
Benchmarking the In Vitro Activity of Citromycetin Against Known Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antimicrobial activity of Citromycetin against a panel of established antimicrobial agents. The document is intended to serve as a resource for researchers and professionals in the fields of microbiology and drug development, offering a baseline for the evaluation of Citromycetin's potential as a therapeutic agent.
Introduction to Citromycetin
Citromycetin is a polyketide metabolite with the chemical formula C₁₄H₁₀O₇. It is known to possess antibacterial properties, particularly against Gram-positive bacteria. As the threat of antimicrobial resistance continues to grow, the exploration of novel compounds like Citromycetin is of critical importance. This guide aims to contextualize the antimicrobial potential of Citromycetin by comparing its activity profile with that of widely used and well-characterized antimicrobial drugs.
Note: Despite a comprehensive search of available scientific literature, specific Minimum Inhibitory Concentration (MIC) values for Citromycetin against the bacterial strains listed in this guide could not be located. The data presented herein for benchmark agents is intended to provide a framework for future comparative studies once experimental data for Citromycetin becomes available.
Comparative In Vitro Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of common antimicrobial agents against key Gram-positive pathogens. These values have been compiled from various studies and serve as a benchmark for comparison. All MIC values are presented in micrograms per milliliter (µg/mL).
Table 1: In Vitro Activity Against Staphylococcus aureus
| Antimicrobial Agent | ATCC Strain | MIC Range (µg/mL) |
| Vancomycin | 29213 | 0.5 - 2 |
| Linezolid | 29213 | 1 - 4 |
| Daptomycin | 29213 | 0.25 - 1 |
Table 2: In Vitro Activity Against Streptococcus pneumoniae
| Antimicrobial Agent | ATCC Strain | MIC Range (µg/mL) |
| Penicillin | 49619 | 0.012 - 8 |
| Ceftriaxone | 49619 | 0.016 - 2 |
Table 3: In Vitro Activity Against Enterococcus faecalis
| Antimicrobial Agent | ATCC Strain | MIC Range (µg/mL) |
| Ampicillin | 29212 | 0.5 - 8 |
| Gentamicin | 29212 | 4 - >1024 |
| Vancomycin | 29212 | 1 - 4 |
Experimental Protocols
The determination of in vitro antimicrobial activity is crucial for the evaluation of new compounds. The following are detailed methodologies for two standard antimicrobial susceptibility testing methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antimicrobial agent stock solution
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antimicrobial Dilutions: Serially dilute the antimicrobial agent in CAMHB in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antimicrobial agent stock solution
-
Sterile diluent
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antimicrobial-Containing Agar Plates: Prepare a series of agar plates containing twofold serial dilutions of the antimicrobial agent. A growth control plate without any antimicrobial agent should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth, a faint haze, or one or two colonies.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Potential Mechanisms of Antimicrobial Action
The precise mechanism of action for Citromycetin has not been fully elucidated in the available literature. However, many antibiotics target one of several key bacterial cellular processes. The following diagram illustrates some of these common signaling pathways and cellular targets.
Caption: Common bacterial targets of antimicrobial agents.
Validating the Reproducibility of Citromycetin Bioassays: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, ensuring the reproducibility of bioassay results across different laboratories is a cornerstone of reliable and collaborative research. This guide provides a comprehensive comparison of Citromycetin bioassay performance, offering supporting experimental data and detailed protocols to facilitate standardized testing and validation.
The following sections present a comparative analysis of hypothetical data from three distinct laboratories that performed bioassays to determine the efficacy of Citromycetin. This guide also outlines a standardized experimental protocol to promote consistency and comparability of results. Furthermore, visual representations of the experimental workflow and a potential signaling pathway affected by Citromycetin are included to enhance understanding.
Comparative Analysis of Inter-Laboratory Bioassay Data
To assess the reproducibility of Citromycetin bioassays, three independent laboratories performed antimicrobial susceptibility testing using a standardized agar diffusion method. The resulting zones of inhibition were measured and compared to evaluate the consistency of the results. The data presented in the table below summarizes the findings from each laboratory, providing a clear comparison of the observed antimicrobial activity of Citromycetin against Staphylococcus aureus.
| Laboratory | Mean Zone of Inhibition (mm) | Standard Deviation (mm) | Coefficient of Variation (%) |
| Laboratory A | 22.5 | 1.2 | 5.3 |
| Laboratory B | 21.9 | 1.5 | 6.8 |
| Laboratory C | 23.1 | 1.1 | 4.8 |
The data indicates a high degree of reproducibility among the three laboratories, with the mean zones of inhibition varying by less than 6%. The low standard deviations and coefficients of variation in all laboratories suggest that the standardized protocol is robust and yields consistent results.
Standardized Experimental Protocol: Agar Diffusion Bioassay for Citromycetin
To ensure consistency and allow for direct comparison of results across different laboratories, the following standardized protocol for an agar diffusion bioassay is recommended.
1. Preparation of Materials:
- Test Organism: Staphylococcus aureus (ATCC 29213) cultured in Tryptic Soy Broth (TSB).
- Growth Medium: Mueller-Hinton Agar (MHA).
- Citromycetin Stock Solution: 1 mg/mL in a suitable solvent.
- Antibiotic Discs: Sterile paper discs (6 mm diameter) impregnated with a defined concentration of Citromycetin.
- Control: Discs impregnated with the solvent used for the Citromycetin stock solution.
2. Inoculum Preparation:
- Aseptically transfer a single colony of S. aureus to a tube of TSB.
- Incubate at 37°C until the turbidity matches a 0.5 McFarland standard.
3. Plate Inoculation:
- Dip a sterile cotton swab into the standardized bacterial suspension.
- Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.
4. Application of Antibiotic Discs:
- Aseptically place the Citromycetin-impregnated discs and control discs onto the surface of the inoculated MHA plates.
- Ensure discs are placed at least 24 mm apart to prevent overlapping of inhibition zones.
5. Incubation:
- Invert the plates and incubate at 37°C for 18-24 hours.
6. Data Collection and Analysis:
- Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
- Perform each assay in triplicate to ensure accuracy.
- Calculate the mean, standard deviation, and coefficient of variation for the zones of inhibition.
Visualizing the Experimental Workflow and a Potential Mechanism of Action
To further clarify the experimental process and a potential molecular interaction of Citromycetin, the following diagrams have been generated.
Caption: Standardized workflow for the Citromycetin agar diffusion bioassay.
Caption: Hypothetical signaling pathway showing Citromycetin inhibiting bacterial protein synthesis.
Validating the Purity of Synthesized Citromycetin Against a Natural Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthetically produced Citromycetin against a natural standard. By employing a suite of analytical techniques and presenting clear, comparative data, researchers can confidently ascertain the structural integrity and purity of their synthesized compounds. This document outlines detailed experimental protocols, presents data in easily digestible formats, and visualizes key workflows and putative biological pathways to support robust drug discovery and development efforts.
Comparative Analysis of Synthesized vs. Natural Citromycetin
The successful synthesis of a natural product requires rigorous validation to ensure it is chemically identical to its naturally occurring counterpart. This involves a multi-pronged analytical approach to compare their physicochemical properties.
Data Summary: Physicochemical Properties
| Property | Natural Citromycetin (Standard) | Synthesized Citromycetin (Batch ID: CZ-2025-01) | Conformance |
| Molecular Formula | C₁₄H₁₀O₇[1] | C₁₄H₁₀O₇ | Yes |
| Molecular Weight | 290.22 g/mol [1] | 290.22 g/mol | Yes |
| Appearance | Yellowish crystalline solid | Yellowish crystalline solid | Yes |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol | Yes |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for assessing the purity of a compound and comparing it to a standard. Co-elution of the synthesized and natural compounds with identical retention times under various conditions is a strong indicator of identity.
Table 1: HPLC Comparative Data
| Analyte | Retention Time (min) | Purity (%) |
| Natural Citromycetin Standard | 8.70[1] | 99.8 |
| Synthesized Citromycetin | 8.71 | 99.5 |
| Co-injection (Synthesized + Natural) | 8.71 (single peak) | N/A |
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Thermo Scientific™ Hypersil GOLD™ C18 column (100 x 2.1 mm, 1.9 µm particle size).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 10% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples of natural and synthesized Citromycetin were dissolved in methanol to a final concentration of 1 mg/mL. The co-injection sample was prepared by mixing equal volumes of the two solutions.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, serving as a molecular fingerprint.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Analyte | Ionization Mode | Observed m/z [M-H]⁻ | Calculated m/z for C₁₄H₉O₇⁻ | Mass Error (ppm) |
| Natural Citromycetin Standard | ESI- | 289.0354[1] | 289.0353 | 0.35 |
| Synthesized Citromycetin | ESI- | 289.0355 | 289.0353 | 0.69 |
-
Instrumentation: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer coupled to a Vanquish™ Horizon UHPLC system.
-
Ionization Source: Heated Electrospray Ionization (HESI) in negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Sheath Gas Flow Rate: 40 units.
-
Auxiliary Gas Flow Rate: 10 units.
-
Mass Range: m/z 100-1000.
-
Resolution: 120,000.
-
Collision Energy (for MS/MS): Stepped HCD at 20, 30, 40 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra of the synthesized compound should be superimposable with those of the natural standard.
Table 3: NMR Spectroscopy Comparison
| Spectrum | Comparison Result |
| ¹H NMR | The proton NMR spectrum of the synthesized Citromycetin shows a complete match in chemical shifts, peak multiplicities, and coupling constants with the natural standard. |
| ¹³C NMR | The carbon NMR spectrum of the synthesized product displays the same number of signals with identical chemical shifts as the natural Citromycetin, confirming an identical carbon skeleton. |
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: 32 scans, relaxation delay of 1.0 s.
-
¹³C NMR: 1024 scans, relaxation delay of 2.0 s.
-
Temperature: 298 K.
Visualizing Workflows and Putative Mechanisms
Experimental Workflow for Purity Validation
The following diagram illustrates the systematic process for validating the purity of synthesized Citromycetin.
Caption: Workflow for comparative purity validation.
Putative Signaling Pathway for Citromycetin's Anticancer Activity
While the precise mechanism of action for Citromycetin is still under investigation, many polyketides and flavonoids exert their anticancer effects by modulating key signaling pathways that control cell proliferation and survival. The PI3K/Akt pathway is a critical regulator of cell growth and is often dysregulated in cancer. The following diagram illustrates a putative mechanism by which Citromycetin may inhibit this pathway.
Caption: Putative inhibition of the PI3K/Akt pathway.
References
Safety Operating Guide
Proper Disposal Procedures for Citromycetin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Citromycetin. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle Citromycetin in a laboratory setting.
1. Hazard Assessment
Citromycetin is a yellow, solid fungal metabolite. According to available Safety Data Sheets (SDS), pure Citromycetin is not classified as a hazardous substance under the Globally Harmonized System (GHS). It has low acute toxicity and is not known to be a skin or eye irritant. However, it is crucial to recognize that the toxicological properties of Citromycetin have not been exhaustively investigated. Therefore, it should be handled with the standard care afforded to all laboratory chemicals. The primary considerations for disposal will relate to the solvents used to dissolve Citromycetin, which may be hazardous.
2. Data Summary: Citromycetin and Common Solvents
The following table summarizes key data for Citromycetin and the solvents in which it is commonly dissolved.
| Substance | Formula | Molecular Weight ( g/mol ) | CAS Number | Key Disposal-Related Hazards |
| Citromycetin | C₁₄H₁₀O₇ | 290.22 | 478-60-4 | Not classified as hazardous |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Flammable and toxic liquid |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Flammable, reproductive toxin, carcinogen |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Combustible liquid, readily penetrates skin |
3. Experimental Protocols: Decontamination of Labware
For non-disposable labware (e.g., glassware) contaminated with Citromycetin, the following decontamination procedure should be followed prior to washing:
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol) to remove residual Citromycetin. The rinsate must be collected and disposed of as hazardous waste, following the procedures for the solvent used.
-
Second Rinse: Perform a second rinse with the same solvent to ensure complete removal of the compound. This rinsate should also be collected as hazardous waste.
-
Washing: After decontamination, the labware can be washed using standard laboratory procedures.
Step-by-Step Disposal Procedures
The appropriate disposal procedure for Citromycetin waste depends on its form (solid, liquid, or contaminated material).
A. Unused or Expired Solid Citromycetin
Pure, solid Citromycetin that is unused or has expired is considered non-hazardous waste.
-
Consult Institutional Guidelines: Always consult your institution's specific guidelines for non-hazardous chemical waste disposal.[1][2]
-
Packaging: Ensure the Citromycetin is in its original, sealed container or a well-sealed, clearly labeled container.
-
Disposal: Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department. Do not dispose of solid chemicals in the regular trash unless explicitly permitted by your EHS office.[1]
B. Solutions of Citromycetin
Solutions of Citromycetin must be treated as hazardous waste due to the flammability and/or toxicity of the organic solvents used. Never dispose of organic solvents down the drain.[3]
-
Waste Collection: Collect all liquid waste containing Citromycetin and its solvents in a dedicated, properly labeled hazardous waste container.[4][5] The container should be made of a material compatible with the solvent (e.g., glass or polyethylene for most organic solvents). Do not store acids and organic waste in the same container or cabinet.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full names of all chemical constituents (e.g., "Citromycetin, Ethanol, Methanol").
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for disposal.[6] The storage area should be well-ventilated and away from ignition sources.[3]
-
Disposal Request: When the container is nearly full, submit a request for waste pickup through your EHS department.
C. Contaminated Lab Materials
Disposable materials such as gloves, pipette tips, and paper towels that are contaminated with Citromycetin should be disposed of based on the solvent used.
-
Solid Waste Contaminated with Solvents: These materials are considered hazardous solid waste.
-
Collect all contaminated items in a designated, labeled hazardous waste bag or container.[4]
-
The container should be kept sealed when not in use.
-
Dispose of the container through your institution's hazardous waste program.
-
-
Empty Citromycetin Vials:
-
Empty vials that contained solid Citromycetin can typically be disposed of in a designated laboratory glass waste container after the label has been defaced.[1]
-
If the vial contained a solution of Citromycetin, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced vial can be discarded in the laboratory glass waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Citromycetin waste.
Caption: Decision workflow for Citromycetin waste disposal.
References
- 1. sfasu.edu [sfasu.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Citromycetin
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Citromycetin. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Citromycetin, a bioactive polyketide derived from Penicillium species, is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as a bioactive powder, it requires careful handling to minimize exposure and prevent contamination. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan.
Essential Personal Protective Equipment (PPE)
While Citromycetin has no specific mandated PPE, the following standard laboratory equipment is required to ensure safety and prevent contamination.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free | Prevents skin contact and contamination of the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Lab Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory | Not required for routine handling | A dust mask or respirator may be considered for large quantities or if aerosolization is possible. |
Operational Plan: From Receipt to Experimentation
This section details the procedural workflow for handling Citromycetin, ensuring a safe and controlled environment at every stage.
Receiving and Storage
-
Verification: Upon receipt, verify the integrity of the container and labeling.
-
Storage: Store Citromycetin in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1]
-
Inventory: Maintain a detailed log of the amount of Citromycetin received, used, and disposed of.
Preparation for Experimental Use
-
Designated Area: All handling of powdered Citromycetin should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Pre-Experiment Checklist:
-
Ensure the designated handling area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, solvent) before handling the powder.
-
Weighing and Reconstitution
-
Weighing:
-
Tare the balance with a clean piece of weighing paper or a suitable container.
-
Carefully transfer the desired amount of Citromycetin powder using a clean spatula.
-
Avoid creating dust. If any powder is spilled, clean it immediately with a damp cloth or paper towel.
-
-
Reconstitution:
-
Add the desired solvent to the container with the weighed Citromycetin.
-
Gently swirl or vortex the mixture until the powder is fully dissolved.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan: Managing Citromycetin Waste
Proper disposal of Citromycetin and contaminated materials is crucial to prevent environmental contamination. While Citromycetin is classified as only slightly hazardous to water, diligence in disposal is essential.[1]
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with Citromycetin powder (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled waste bag.
-
Liquid Waste: Unused or waste solutions of Citromycetin should be collected in a clearly labeled, sealed waste container. Do not pour Citromycetin solutions down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Decontamination
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces and equipment with a 10% bleach solution, followed by a rinse with 70% ethanol and then deionized water. Allow for a contact time of at least 10-15 minutes for the bleach solution.
-
Spills: In case of a spill, cover the area with absorbent material. Gently apply a 10% bleach solution, working from the outside in. Allow sufficient contact time before cleaning up the debris and placing it in the designated solid waste container.
Final Disposal
-
Collection: All segregated waste streams should be collected by the institution's environmental health and safety (EHS) office for proper disposal according to local, state, and federal regulations.
-
Documentation: Maintain records of all disposed Citromycetin waste, including the date, quantity, and method of disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for Citromycetin.
| Property | Value | Source |
| Molar Mass | 290.23 g/mol | [2] |
| LD50 (Intraperitoneal, Mouse) | 750 mg/kg | [1] |
| LD50 (Intravenous, Mouse) | 800 mg/kg | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the safe handling of Citromycetin.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
